molecular formula C9H20O B1584108 4-Methyl-4-octanol CAS No. 23418-37-3

4-Methyl-4-octanol

Cat. No.: B1584108
CAS No.: 23418-37-3
M. Wt: 144.25 g/mol
InChI Key: RXSIKQJQLQRQQY-UHFFFAOYSA-N
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Description

4-Methyl-4-octanol is a useful research compound. Its molecular formula is C9H20O and its molecular weight is 144.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102785. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyloctan-4-ol
Source PubChem
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InChI

InChI=1S/C9H20O/c1-4-6-8-9(3,10)7-5-2/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSIKQJQLQRQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40871337
Record name 4-Methyloctan-4-ol
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Molecular Weight

144.25 g/mol
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CAS No.

23418-37-3, 88448-42-4
Record name 4-Octanol, 4-methyl-
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Record name Pentanol, methylpropyl-
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Record name 4-Methyl-4-octanol
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Record name 4-Methyloctan-4-ol
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Record name 23418-37-3
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-4-octanol (CAS: 23418-37-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-4-octanol (CAS number 23418-37-3), a tertiary alcohol with applications in various chemical industries. This document consolidates available data on its chemical and physical properties, safety and handling protocols, and known applications. While direct involvement in drug development or specific biological signaling pathways has not been prominently documented in publicly available literature, its role as a synthetic intermediate suggests potential utility for medicinal chemists and researchers in designing and synthesizing novel molecules. This guide aims to serve as a foundational resource for professionals requiring detailed information on this compound.

Core Compound Identification and Properties

This compound is a C9 aliphatic alcohol. Its structure features a hydroxyl group attached to a carbon atom which is bonded to a methyl group and is part of an eight-carbon chain.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 23418-37-3[1]
Molecular Formula C₉H₂₀O[1]
Molecular Weight 144.25 g/mol [1][2]
IUPAC Name 4-methyloctan-4-ol[2]
Synonyms 4-Octanol, 4-methyl-[1][3]
Appearance Colorless to pale yellow liquid[4]
Density 0.82 g/mL[1]
Boiling Point 82-83 °C at 18 mmHg[1]
Melting Point 6.15 °C (estimate)[1]
Flash Point 71.1 °C[1]
Vapor Pressure 0.217 mmHg at 25 °C[1]
Refractive Index 1.4510[1]
LogP (Octanol/Water Partition Coefficient) 2.72770[1]

Synthesis and Manufacturing

While detailed, step-by-step industrial synthesis protocols for this compound are proprietary, a common laboratory-scale synthesis involves the Grignard reaction. This method provides a reliable route to tertiary alcohols.

General Experimental Protocol: Grignard Synthesis

A probable synthetic route involves the reaction of a Grignard reagent, such as propylmagnesium bromide, with a ketone, like 2-pentanone.

Reaction Scheme:

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Dry diethyl ether or tetrahydrofuran (THF)

  • 1-Bromopropane

  • 2-Pentanone

  • Sulfuric acid (dilute) or Ammonium chloride solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, magnesium turnings and a crystal of iodine are placed. A solution of 1-bromopropane in dry diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.

  • Reaction with Ketone: The Grignard reagent is cooled in an ice bath. A solution of 2-pentanone in dry diethyl ether is then added dropwise from the dropping funnel. The reaction mixture is stirred and allowed to warm to room temperature.

  • Quenching and Workup: The reaction is carefully quenched by pouring it over a mixture of crushed ice and dilute sulfuric acid or saturated ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine. The solution is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by distillation.

AnalyticalWorkflow Sample This compound Sample GC_MS GC-MS Analysis Sample->GC_MS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR Data_Analysis Data Analysis and Structure Confirmation GC_MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis

References

4-Methyl-4-octanol molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Methyl-4-octanol, a tertiary alcohol with applications in organic synthesis and as a potential intermediate in various chemical industries.

Molecular Structure and Formula

This compound is a saturated aliphatic alcohol. Its structure consists of an eight-carbon chain (octane) with a hydroxyl (-OH) group and a methyl (-CH₃) group both attached to the fourth carbon atom. This substitution pattern makes it a tertiary alcohol, which dictates its characteristic reactivity.

Molecular Formula: C₉H₂₀O[1][2][3][4]

IUPAC Name: this compound[1]

CAS Registry Number: 23418-37-3[1][3][5]

The structural formula of this compound is:

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in experimental settings.

PropertyValueReference
Molecular Weight 144.25 g/mol [1][2][6]
Density 0.82 - 0.828 g/cm³[7]
Boiling Point 82-83 °C at 18 mmHg; 221-223 °C at 760 mmHg[7]
Melting Point -29 °C (experimental); 6.15 °C (estimate)[7]
Flash Point 71.1 °C[3][7]
Vapor Pressure 0.217 mmHg at 25 °C[3][7]
Refractive Index 1.4510; 1.4284 at 20°C[7][8]
Solubility Soluble in alcohol and ether; slightly soluble in water.[7]

Experimental Protocols

A common and effective method for the synthesis of tertiary alcohols like this compound is the Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. For this compound, this can be achieved by reacting 2-pentanone with butylmagnesium bromide.

Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound from 2-pentanone and 1-bromobutane.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 1-Bromobutane

  • 2-Pentanone

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

  • Preparation of the Grignard Reagent (Butylmagnesium Bromide):

    • All glassware must be oven-dried to be completely free of water.

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (containing CaCl₂), place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a small portion of a solution of 1-bromobutane in anhydrous diethyl ether from the dropping funnel.

    • The reaction is initiated by gentle warming or the appearance of turbidity and heat evolution.

    • Once the reaction starts, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Pentanone:

    • Cool the flask containing the Grignard reagent in an ice bath.

    • Dissolve 2-pentanone in an equal volume of anhydrous diethyl ether and add this solution to the dropping funnel.

    • Add the 2-pentanone solution dropwise to the stirred Grignard reagent at a rate that controls the exothermic reaction.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.

    • Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer.

    • Separate the organic layer, and extract the aqueous layer twice with small portions of diethyl ether.

    • Combine all the organic extracts and dry them over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the diethyl ether solvent using a rotary evaporator.

    • The crude this compound can be purified by fractional distillation under reduced pressure.

Visualizations

Logical Identification of this compound

The following diagram illustrates the logical process for identifying the structure of this compound based on its constituent parts.

Structural Identification of this compound A C9H20O Molecular Formula B Tertiary Alcohol (-OH on a tertiary carbon) A->B Spectroscopic Analysis (e.g., NMR, IR) C Octane Backbone (8-carbon chain) A->C Mass Spectrometry F This compound B->F C->F D Methyl Group (-CH3) D->F E Hydroxyl Group (-OH) E->F

Caption: Logical workflow for the structural determination of this compound.

References

An In-depth Technical Guide to the Physical Properties of 4-Methyl-4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key physical properties of 4-Methyl-4-octanol, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require accurate and detailed information for their work. This document includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and visualizations to illustrate the concepts and workflows.

Physical Properties of this compound

This compound is a tertiary alcohol with the chemical formula C9H20O. Its physical characteristics are crucial for a variety of applications, including its use as a solvent, in synthesis, and for toxicological studies.

The boiling point and density of this compound are summarized in the table below. It is important to note that the boiling point is pressure-dependent.

Physical PropertyValueConditions
Boiling Point82-83 °Cat 18 mmHg[1][2]
Density0.82 g/mLNot specified

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard methodologies for measuring the boiling point and density of a liquid compound like this compound.

This method is suitable for small sample volumes and provides a reasonably accurate measurement of the boiling point.[3][4]

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., MelTemp)[5]

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Liquid sample (a few mL)[3]

Procedure:

  • A small amount of the liquid sample is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube assembly is attached to a thermometer and placed in a heating bath (e.g., Thiele tube with heating oil).

  • The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Upon reaching the boiling point, the vapor pressure of the liquid will equal the atmospheric pressure, and a rapid and continuous stream of bubbles will emerge from the capillary tube.[3][6]

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the pressure inside the capillary drops below the atmospheric pressure.[3]

The density of a liquid can be determined by measuring its mass and volume.[7][8]

Apparatus:

  • Analytical balance

  • Graduated cylinder or pycnometer (for higher accuracy)[7]

  • Liquid sample

Procedure using a Graduated Cylinder:

  • The mass of a clean, dry graduated cylinder is measured using an analytical balance.

  • A known volume of the liquid sample is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[7]

  • The mass of the graduated cylinder containing the liquid is measured.

  • The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

  • The density is then calculated using the formula: Density = Mass / Volume.[7][8]

Procedure using a Pycnometer (for higher accuracy):

  • The mass of a clean, dry, and empty pycnometer is accurately measured.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

  • The mass of the filled pycnometer is measured.

  • The mass of the liquid is determined by subtraction.

  • The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., deionized water).

  • The density of the sample is calculated.

Visualizations

The following diagrams illustrate the relationship between the molecular structure and physical properties of this compound, as well as a generalized workflow for the experimental determination of these properties.

G cluster_structure Molecular Structure of this compound cluster_properties Physical Properties structure C9H20O (Tertiary Alcohol) boiling_point Boiling Point structure->boiling_point Influenced by Intermolecular Forces (Hydrogen Bonding, van der Waals) density Density structure->density Determined by Mass and Volume

Relationship between molecular structure and physical properties.

G start Start: Obtain Sample of this compound boiling_point_exp Boiling Point Determination (e.g., Micro Method) start->boiling_point_exp density_exp Density Determination (e.g., Pycnometer Method) start->density_exp data_analysis Data Analysis and Calculation boiling_point_exp->data_analysis density_exp->data_analysis end End: Report Physical Properties data_analysis->end

Generalized experimental workflow for physical property determination.

References

Unveiling the Elusive 4-Methyl-4-octanol: A Technical Guide to its Absence in Nature and the Prominence of its Pheromonal Relatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals no definitive evidence for the natural occurrence of 4-Methyl-4-octanol in either plant or insect species. This tertiary alcohol, despite its relatively simple structure, appears to be absent from the vast array of identified natural volatile and semiochemical compounds. However, the significance of its structural isomers, 2-Methyl-4-octanol and 3-Methyl-4-octanol, as well as the related ester ethyl-4-methyloctanoate, is well-documented in the realm of insect chemical communication, where they function as potent aggregation pheromones.

This technical guide provides an in-depth analysis of the known natural occurrence, quantitative data, and experimental protocols associated with these structurally similar and biologically active compounds. It is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and natural product chemistry.

Structurally Similar Pheromones: Natural Occurrence and Biological Role

While this compound remains undiscovered in nature, its isomers play a crucial role in the survival and reproduction of several insect species, primarily within the order Coleoptera.

2-Methyl-4-octanol: An Aggregation Pheromone of Weevils

(S)-2-Methyl-4-octanol has been identified as a male-produced aggregation pheromone in the sugarcane weevil, Sphenophorus levis.[1][2][3] This compound attracts both males and females to a common location, facilitating mating and colonization of host plants.[1] The biological activity of this pheromone is associated with its specific stereochemistry.[2]

3-Methyl-4-octanol: A Key Semiochemical for Palm Weevils

3-Methyl-4-octanol is a known aggregation pheromone component for the African palm weevil, Rhynchophorus phoenicis.

Ethyl-4-methyloctanoate: Attracting the Rhinoceros Beetle

Ethyl-4-methyloctanoate serves as a major component of the male-produced aggregation pheromone of the coconut rhinoceros beetle, Oryctes rhinoceros.[4][5] This powerful attractant is instrumental in bringing together large numbers of beetles, which can cause significant damage to palm trees.[5]

Quantitative Analysis of Pheromone Production

The release rates and concentrations of these pheromones are critical for their biological activity. While extensive quantitative data is not always available in a centralized format, key studies provide valuable insights.

CompoundInsect SpeciesSexQuantitative DataReference
Ethyl-4-methyloctanoateOryctes rhinocerosMaleReleased at 10 mg/day from synthetic lures for field trials.[4]
Ethyl-4-methyloctanoateOryctes monocerosMaleSynthetic lures released at 30 mg/day were effective in attracting beetles.[6]

Experimental Protocols

The identification and quantification of these insect pheromones rely on meticulous experimental procedures, from sample collection to sophisticated analytical techniques.

Sample Collection: Headspace Solid-Phase Microextraction (SPME)

A widely used, solvent-free method for collecting volatile organic compounds from living insects is Headspace Solid-Phase Microextraction (HS-SPME).[7][8]

Protocol for HS-SPME of Insect Volatiles:

  • Insect Preparation: Place a single or a small group of live insects (e.g., male weevils) in a sealed glass vial. The vial size should be appropriate to the insect's size to allow for sufficient headspace.

  • Fiber Selection: Choose an appropriate SPME fiber. A common choice for general pheromone analysis is a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber due to its broad analyte range.[7]

  • Extraction: Expose the SPME fiber to the headspace of the vial containing the insect(s) for a defined period (e.g., 1-24 hours) at a controlled temperature (e.g., 25-30 °C).

  • Desorption: After extraction, the fiber is immediately inserted into the heated injection port of a gas chromatograph for thermal desorption of the collected analytes.[7]

experimental_workflow cluster_collection Sample Collection cluster_analysis Analysis insect Live Insect(s) in Vial spme SPME Fiber Exposure (Headspace) insect->spme Volatiles desorption Thermal Desorption in GC Inlet spme->desorption gcms GC-MS System separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection identification Compound Identification detection->identification quantification Quantification identification->quantification

Figure 1. Experimental workflow for SPME-GC-MS analysis of insect pheromones.

Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the separation, identification, and quantification of insect pheromones.[8]

Typical GC-MS Parameters for Pheromone Analysis:

  • Injector: Splitless mode, with a temperature of around 250 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used. A typical dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at 40-60 °C, hold for a few minutes, and then ramp up to 250-280 °C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from m/z 40 to 400.

Compound identification is achieved by comparing the retention time and mass spectrum of an unknown peak with those of an authentic synthetic standard. Quantification is performed by creating a calibration curve with known concentrations of the synthetic standard.

Biosynthesis of Branched-Chain Pheromones

The biosynthesis of these methyl-branched alcohols and their derivatives in insects is believed to originate from fatty acid metabolism.[9][10] While the precise enzymatic steps for these specific compounds are not fully elucidated in the respective species, a general proposed pathway involves the modification of fatty acid precursors.

Insects can synthesize fatty acids de novo from acetyl-CoA.[10] The introduction of methyl branches can occur through the use of alternative starter units during fatty acid synthesis, such as propionyl-CoA, which is derived from the metabolism of amino acids like isoleucine and valine. Subsequent steps likely involve desaturation, chain shortening, reduction, and in the case of ethyl-4-methyloctanoate, esterification.

biosynthesis_pathway cluster_precursors Precursors cluster_synthesis Fatty Acid Synthesis cluster_modification Modification amino_acids Amino Acids (e.g., Isoleucine, Valine) propionyl_coa Propionyl-CoA amino_acids->propionyl_coa fas Fatty Acid Synthase (FAS) propionyl_coa->fas acetyl_coa Acetyl-CoA acetyl_coa->fas branched_chain_acyl_coa Branched-Chain Acyl-CoA fas->branched_chain_acyl_coa reduction Reduction branched_chain_acyl_coa->reduction esterification Esterification reduction->esterification branched_alcohol Branched-Chain Alcohol (e.g., 2-Methyl-4-octanol) reduction->branched_alcohol branched_ester Branched-Chain Ester (e.g., Ethyl-4-methyloctanoate) esterification->branched_ester

Figure 2. A proposed general biosynthetic pathway for branched-chain insect pheromones.

Conclusion

References

Spectroscopic Profile of 4-Methyl-4-octanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the tertiary alcohol, 4-Methyl-4-octanol (CAS No. 23418-37-3; Formula: C₉H₂₀O; Molecular Weight: 144.25 g/mol ).[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a consolidated reference for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for this compound. While experimental Infrared and Mass Spectrometry data are available, experimental NMR data is not readily found in public databases. Therefore, predicted NMR data is provided based on established chemical shift principles and analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data is calculated using standard chemical shift estimation rules. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 1.45Singlet1HOH
~ 1.39Multiplet4HCH₂ -C(OH)-CH₂
~ 1.28Multiplet4H-CH₂ -CH₂-CH₃
~ 1.08Singlet3HC(OH)-CH₃
~ 0.90Triplet6H-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Carbon Assignment
~ 72.5C -OH (C4)
~ 42.0C H₂-C(OH)
~ 26.5C(OH)-C H₃
~ 23.0-C H₂-CH₂-CH₃
~ 17.0-CH₂-C H₂-CH₃
~ 14.0-C H₃
Infrared (IR) Spectroscopy

The IR spectrum is characterized by a prominent broad absorption indicating the hydroxyl group and strong absorptions corresponding to C-H stretching.[1]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3600 - 3200Strong, BroadO-H stretch (alcohol)
2960 - 2850StrongC-H stretch (alkane)
~ 1465MediumC-H bend (alkane)
~ 1150MediumC-O stretch (tertiary alcohol)
Mass Spectrometry (MS)

The mass spectrum was obtained via electron ionization (EI), which typically results in significant fragmentation.[1][3]

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z)Relative IntensityPossible Fragment Assignment
101High[M - C₃H₇]⁺ (Loss of propyl radical)
87High[M - C₄H₉]⁺ (Loss of butyl radical)
73High[C₄H₉O]⁺
59Base Peak[C₃H₇O]⁺
43High[C₃H₇]⁺

Note: The molecular ion peak (M⁺) at m/z 144 is expected to be of very low abundance or absent in the EI spectrum of tertiary alcohols due to rapid fragmentation.

Experimental Protocols

The following are generalized protocols typical for the spectroscopic analysis of liquid organic compounds like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solvent to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

  • Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 300-500 MHz).

  • ¹H NMR Acquisition: Standard acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon. A larger number of scans (e.g., 512 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction.

IR Spectroscopy Protocol
  • Sample Preparation (Neat Liquid): A single drop of pure this compound is placed on the surface of a polished salt plate (e.g., NaCl or KBr).

  • Film Formation: A second salt plate is carefully placed on top to create a thin, uniform liquid film between the plates.

  • Spectrum Acquisition: The "sandwich" plate assembly is mounted in the sample holder of an FTIR spectrometer.

  • Background Scan: A background spectrum of the empty instrument (or clean salt plates) is recorded.

  • Sample Scan: The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. The instrument automatically ratios the sample scan against the background to generate the final transmittance or absorbance spectrum.

  • Cleaning: After analysis, the salt plates are thoroughly cleaned with a dry solvent (e.g., acetone or isopropanol) and stored in a desiccator.

Mass Spectrometry Protocol
  • Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and purification, or by direct injection. The sample is vaporized in a heated inlet.

  • Ionization (Electron Ionization - EI): In the ion source, the vaporized molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺) and causing extensive fragmentation.

  • Mass Analysis: The resulting ions are accelerated by an electric field and guided into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of a pure chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Sample Pure Sample (this compound) Prep Sample Preparation (Dissolving/Neat Film) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data Functional Groups Connectivity NMR->NMR_Data IR_Data Functional Groups (O-H, C-O) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Chemical Structure Elucidation.

References

An In-depth Technical Guide to the Chirality and Stereoisomers of 4-Methyl-4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Stereochemistry of 4-Methyl-4-octanol

This compound (C₉H₂₀O) is a chiral molecule due to the presence of an asymmetric carbon atom at the fourth position of the octanol chain.[1] This carbon is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH₃), a propyl group (-CH₂CH₂CH₃), and a butyl group (-CH₂CH₂CH₂CH₃). This structural feature gives rise to two non-superimposable mirror images, known as enantiomers.[2]

The physical and chemical properties of enantiomers are identical in an achiral environment. However, their interaction with other chiral molecules, such as biological receptors or chiral chromatographic stationary phases, can differ significantly. This is of paramount importance in drug development, where one enantiomer may exhibit therapeutic effects while the other could be inactive or even cause adverse effects.

Synthesis of this compound

The synthesis of racemic this compound is typically achieved through a Grignard reaction, a robust method for forming carbon-carbon bonds.[3] Two primary retrosynthetic pathways can be envisioned for this synthesis.

Logical Workflow for the Synthesis of Racemic this compound

G cluster_synthesis Synthesis of Racemic this compound start Starting Materials grignard_formation Grignard Reagent Formation start->grignard_formation carbonyl_compound Carbonyl Compound start->carbonyl_compound grignard_reaction Grignard Reaction grignard_formation->grignard_reaction carbonyl_compound->grignard_reaction workup Aqueous Work-up grignard_reaction->workup purification Purification (e.g., Distillation) workup->purification product Racemic this compound purification->product

Caption: General workflow for the synthesis of racemic this compound via a Grignard reaction.

Experimental Protocol: Grignard Synthesis of Racemic this compound (General Procedure)

This protocol outlines a general procedure for the synthesis of this compound. The two possible routes are presented.

Route A: Reaction of Propylmagnesium Bromide with 2-Pentanone

  • Materials: Magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (THF), propyl bromide, 2-pentanone, saturated aqueous ammonium chloride solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small volume of anhydrous ether or THF to cover the magnesium.

    • Add a solution of propyl bromide in the anhydrous solvent dropwise from the dropping funnel to initiate the formation of the Grignard reagent (propylmagnesium bromide). The reaction is exothermic and should be controlled by the rate of addition.

    • Once the Grignard reagent has formed, cool the flask in an ice bath.

    • Add a solution of 2-pentanone in the anhydrous solvent dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure completion.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with the solvent.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by distillation to obtain racemic this compound.

Route B: Reaction of Methylmagnesium Bromide with 4-Octanone

  • Materials: Magnesium turnings, anhydrous diethyl ether or THF, methyl bromide (or methyl iodide), 4-octanone, saturated aqueous ammonium chloride solution, anhydrous magnesium sulfate.

  • Procedure: The procedure is analogous to Route A, with methyl bromide used to form the Grignard reagent and 4-octanone as the carbonyl compound.

Stereoisomers of this compound

The two enantiomers of this compound are designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules. PubChem has an entry for (4R)-4-methyloctan-4-ol.[2]

Physicochemical Properties of Stereoisomers
PropertyRacemic this compound(R)-4-Methyl-4-octanol(S)-4-Methyl-4-octanol
Molecular Formula C₉H₂₀OC₉H₂₀OC₉H₂₀O
Molecular Weight 144.26 g/mol 144.26 g/mol 144.26 g/mol
Boiling Point 82-83 °C at 18 mmHg[4]Data not availableData not available
Density 0.82 g/mL at 25 °C[4]Data not availableData not available
Specific Rotation Data not availableData not available

Note: The lack of specific optical rotation data for the enantiomers of this compound is a significant gap in the publicly available chemical literature.

Chiral Separation and Analysis

The separation of the (R) and (S) enantiomers of this compound is crucial for their individual characterization and for applications requiring enantiopure forms. Chiral chromatography, including both gas chromatography (GC) and high-performance liquid chromatography (HPLC), is the most effective technique for this purpose.[5]

Logical Workflow for Chiral Separation and Analysis

G cluster_separation Chiral Separation and Analysis racemic_mixture Racemic this compound chiral_chromatography Chiral Chromatography (GC or HPLC) racemic_mixture->chiral_chromatography separation Separation of Enantiomers chiral_chromatography->separation r_enantiomer (R)-4-Methyl-4-octanol separation->r_enantiomer s_enantiomer (S)-4-Methyl-4-octanol separation->s_enantiomer analysis Characterization (e.g., Polarimetry, NMR) r_enantiomer->analysis s_enantiomer->analysis

Caption: Workflow for the chiral separation and subsequent analysis of this compound enantiomers.

Experimental Protocol: Chiral Gas Chromatography (GC) (General Procedure)

Chiral GC is a powerful technique for the separation of volatile enantiomers like alcohols. Often, derivatization of the alcohol to a less polar ester can improve peak shape and resolution.

  • Derivatization (Optional but Recommended):

    • React the racemic this compound with an acylating agent (e.g., acetic anhydride in the presence of a base like pyridine) to form the corresponding acetate esters.

    • Work up the reaction to isolate the derivatized product.

  • GC Conditions:

    • Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Rt-βDEXsm or Chirasil-DEX CB), is essential.[6]

    • Carrier Gas: Helium or hydrogen.

    • Injector and Detector: Use a split/splitless injector and a flame ionization detector (FID).

    • Temperature Program: An optimized temperature program is crucial for achieving baseline separation. A typical program might start at a low temperature (e.g., 60-80 °C) and ramp up to a higher temperature (e.g., 180-200 °C).

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) (General Procedure)

Chiral HPLC is another effective method for enantioseparation, often performed in normal-phase mode for alcohols.

  • HPLC Conditions:

    • Column: A chiral stationary phase (CSP) based on polysaccharides (e.g., cellulose or amylose derivatives) is commonly used.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically employed. The ratio of these solvents is optimized to achieve the best separation.

    • Detector: A UV detector is suitable if the analyte has a chromophore. For simple alcohols, a refractive index (RI) detector is more appropriate.

Conclusion

This compound is a chiral tertiary alcohol with two enantiomeric forms. While established methods like the Grignard reaction can be used for its synthesis, and chiral chromatography is the method of choice for its separation, there is a notable absence of specific quantitative data, particularly optical rotation values, for its individual stereoisomers in the scientific literature. This guide provides a foundational understanding of the stereochemistry of this compound and outlines the general experimental protocols for its synthesis and enantiomeric resolution. Further research is required to fully characterize the physicochemical properties of the (R) and (S) enantiomers of this compound, which will be invaluable for its application in stereoselective synthesis and other areas of chemical and pharmaceutical research.

References

Navigating the Safety Profile of 4-Methyl-4-octanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 4-Methyl-4-octanol (CAS No: 23418-37-3). The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical compound safely, minimizing exposure risks and ensuring appropriate responses in case of an incident.

Core Safety and Physical Properties

This compound is a tertiary alcohol. While specific toxicity data is limited in readily available literature, its structural analogs suggest that it should be handled with care, assuming it may cause irritation to the eyes, skin, and respiratory system. The following tables summarize the known physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C9H20O[1]
Molecular Weight 144.25 g/mol [1]
Appearance Colorless to pale yellow liquid-
Odor Fragrant, fruity-
Boiling Point 82-83°C at 18 mmHg-
Flash Point 71.1°C-
Density 0.82 g/cm³-
Vapor Pressure 0.217 mmHg at 25°C-
Solubility Soluble in alcohol and ether, slightly soluble in water.-
Refractive Index 1.4510-

Table 2: Hazard Identification and Classification

Hazard ClassClassification
Flammable Liquids Category 4 (Combustible Liquid)
Skin Corrosion/Irritation Category 2 (Irritating to skin)
Serious Eye Damage/Eye Irritation Category 2A (Irritating to eyes)
Specific Target Organ Toxicity - Single Exposure Category 3 (May cause respiratory irritation)

Note: The hazard classifications are based on general principles for similar chemical structures and may need to be confirmed with specific toxicological studies.

Experimental Protocols for Safety Assessment

The data presented in safety data sheets are derived from standardized experimental protocols. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.[2][3] These guidelines ensure that data is reliable and comparable across different laboratories.

Determination of Physical-Chemical Properties:

  • Flash Point: The flash point is typically determined using a closed-cup method, such as the Pensky-Martens closed-cup tester (ASTM D93) or the Tag Closed Cup Tester (ASTM D56).[4] The liquid is heated at a controlled rate in a closed vessel, and an ignition source is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors ignite.[4]

  • Boiling Point: The boiling point is determined by heating the liquid and measuring the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

  • Density: Density is typically measured using a pycnometer or a hydrometer.

Toxicological Studies:

  • Acute Oral Toxicity (LD50): The median lethal dose (LD50) is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.[5][6] The OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method), or OECD 425 (Acute Oral Toxicity - Up-and-Down Procedure) are commonly used methods that aim to reduce the number of animals required for testing.[7]

  • Skin Irritation/Corrosion: This is assessed by applying the substance to the skin of a test animal (typically a rabbit) and observing for signs of irritation, such as redness, swelling, and inflammation, over a specified period.

  • Eye Irritation/Corrosion: This test involves applying the substance to the eye of a test animal and observing for effects on the cornea, iris, and conjunctiva.

Handling and Storage Procedures

Proper handling and storage are crucial to prevent exposure and accidents.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

  • Ensure that eyewash stations and safety showers are readily accessible in the work area.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.

  • Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with an organic vapor cartridge.

Storage:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

  • Keep containers tightly closed when not in use.

  • Store away from oxidizing agents and other incompatible materials.

Emergency and First Aid Measures

In the event of exposure or a spill, immediate and appropriate action is critical.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: The vapor is heavier than air and may travel along the ground to an ignition source. Containers may explode when heated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Workflow and Decision-Making Diagrams

The following diagrams, generated using Graphviz, illustrate key safety workflows and decision-making processes for handling this compound.

ChemicalHandlingWorkflow start Start: Handling this compound assess_risk Assess Risks: - Review SDS - Identify hazards start->assess_risk ppe Select & Don PPE: - Goggles/Face Shield - Lab Coat - Chemical Resistant Gloves assess_risk->ppe eng_controls Use Engineering Controls: - Chemical Fume Hood - Proper Ventilation ppe->eng_controls handling Perform Chemical Handling eng_controls->handling spill Spill or Exposure? handling->spill no_spill No spill->no_spill No yes_spill Yes spill->yes_spill Yes decontaminate Decontaminate Work Area & PPE no_spill->decontaminate first_aid Follow First Aid Procedures yes_spill->first_aid cleanup Follow Spill Cleanup Protocol yes_spill->cleanup first_aid->decontaminate cleanup->decontaminate waste Dispose of Waste Properly decontaminate->waste end End waste->end

Caption: General workflow for safely handling this compound.

FirstAidDecisionTree exposure Exposure Event route Route of Exposure? exposure->route inhalation Inhalation route->inhalation Inhalation skin Skin Contact route->skin Skin Contact eye Eye Contact route->eye Eye Contact ingestion Ingestion route->ingestion Ingestion action_inhale Move to Fresh Air Administer Oxygen if needed Seek Medical Attention inhalation->action_inhale action_skin Remove Contaminated Clothing Wash with Soap & Water (15 min) Seek Medical Attention if irritation persists skin->action_skin action_eye Flush with Water (15 min) Remove Contact Lenses Seek Immediate Medical Attention eye->action_eye action_ingest Do NOT Induce Vomiting Rinse Mouth Seek Immediate Medical Attention ingestion->action_ingest

Caption: First aid decision tree for this compound exposure.

Conclusion

While this compound is a valuable compound in research and development, it is imperative that it is handled with a thorough understanding of its potential hazards and the necessary precautions. Adherence to the guidelines outlined in this document will help to ensure a safe laboratory environment for all personnel. Always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

References

An In-depth Technical Guide to 4-Methyl-4-octanol: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 4-Methyl-4-octanol. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in structured tables, and visualizations of key chemical processes.

Introduction and Historical Context

While a singular, definitive "discovery" of this compound is not prominently documented in early chemical literature, its existence and synthesis are a direct result of the development of organometallic chemistry in the early 20th century. The pioneering work of French chemist Victor Grignard, who was awarded the Nobel Prize in Chemistry in 1912 for his discovery of the Grignard reagent, laid the foundation for the synthesis of a vast array of organic compounds, including tertiary alcohols like this compound.

The synthesis of tertiary alcohols became a significant area of research following Grignard's discovery, providing a robust and versatile method for forming carbon-carbon bonds. Chemists like Frank C. Whitmore conducted extensive research into the synthesis and properties of aliphatic compounds, including a wide array of tertiary alcohols, further solidifying the methodologies that would be used to produce compounds like this compound. The industrial possibilities of aliphatic tertiary alcohols were recognized by the 1920s, highlighting their potential as solvents and intermediates.[1]

The history of this compound is therefore intrinsically linked to the broader history of the Grignard reaction and the systematic exploration of organic synthesis.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₂₀O[2][3]
Molecular Weight 144.25 g/mol [2][3]
CAS Number 23418-37-3[2][3]
Density 0.82 g/cm³[3]
Boiling Point 82-83 °C at 18 mmHg[3]
Melting Point 6.15 °C (estimate)[3]
Flash Point 71.1 °C[3]
Vapor Pressure 0.217 mmHg at 25 °C[3]
Refractive Index 1.4510[3]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with a suitable ketone.

3.1. General Reaction Scheme

The synthesis can be achieved by reacting butylmagnesium bromide with 2-pentanone or by reacting propylmagnesium bromide with 2-hexanone. The former is a common illustrative example.

G cluster_reactants Reactants cluster_product Product Butylmagnesium\nbromide Butylmagnesium bromide 2-Pentanone 2-Pentanone Reaction Reaction Butylmagnesium\nbromide->Reaction Grignard Reagent 2-Pentanone->Reaction Ketone This compound This compound Reaction->this compound

Grignard Synthesis of this compound.

3.2. Detailed Experimental Protocol: Grignard Synthesis

This protocol details the synthesis of this compound from 1-bromobutane and 2-pentanone.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 1-Bromobutane

  • 2-Pentanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel, place magnesium turnings.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Dissolve 1-bromobutane in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the 1-bromobutane solution to the flask to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance of the solution. If the reaction does not start, gentle warming may be applied.

    • Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the butylmagnesium bromide.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve 2-pentanone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-pentanone solution dropwise to the cooled Grignard reagent with vigorous stirring. Control the rate of addition to maintain a gentle reflux.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

  • Work-up and Purification:

    • Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.

    • Transfer the mixture to a separatory funnel and separate the ether layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the ether solution over anhydrous sodium sulfate.

    • Filter the solution to remove the drying agent and remove the diethyl ether by rotary evaporation.

    • The crude this compound can be purified by fractional distillation under reduced pressure.

G A Prepare Grignard Reagent (Butylmagnesium bromide) B React with 2-Pentanone in anhydrous ether A->B C Quench with aq. NH4Cl B->C D Separate Organic Layer C->D E Extract Aqueous Layer with Ether D->E F Combine Organic Layers and Wash E->F G Dry over Na2SO4 F->G H Filter and Evaporate Solvent G->H I Purify by Fractional Distillation H->I

Experimental Workflow for Synthesis.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

4.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic peaks for an alcohol.[2]

  • O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H Stretch: Strong absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the alkyl chains.

  • C-O Stretch: An absorption in the range of 1150-1250 cm⁻¹ for the C-O single bond of a tertiary alcohol.

4.2. Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound will show fragmentation patterns characteristic of a tertiary alcohol. The molecular ion peak (M⁺) at m/z 144 may be weak or absent. Key fragmentation pathways include:

  • Alpha-cleavage: Loss of an alkyl group attached to the carbon bearing the hydroxyl group. This is a dominant fragmentation for tertiary alcohols. Loss of a propyl group (C₃H₇) would result in a fragment at m/z 101. Loss of a butyl group (C₄H₉) would result in a fragment at m/z 87.

  • Dehydration: Loss of a water molecule (H₂O) from the molecular ion, leading to a peak at m/z 126.

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • -OH Proton: A singlet that can appear over a wide range, typically between 1-5 ppm, and its position is concentration and solvent dependent.

  • -CH₃ (at C4): A singlet around 1.1-1.2 ppm.

  • -CH₂- groups: A series of multiplets between 1.2-1.6 ppm.

  • Terminal -CH₃ groups (of butyl and propyl chains): Triplets around 0.9 ppm.

¹³C NMR:

  • C4 (quaternary carbon): A peak in the range of 70-75 ppm.

  • -CH₃ (at C4): A peak around 25-30 ppm.

  • Alkyl chain carbons: A series of peaks in the aliphatic region (10-45 ppm).

Biological Activity and Toxicology

There is a lack of specific studies on the biological activity or signaling pathways of this compound. However, general toxicological information for aliphatic tertiary alcohols is available. They are generally considered to have low to moderate acute toxicity.[4][5] Their effects are often related to their physical properties, such as their ability to disrupt cell membranes.[6] Some studies on aliphatic alcohols have shown potential for hepatotoxicity in isolated rat livers, with the effect correlating with the membrane/buffer partition coefficients.[4]

Given the absence of specific biological pathway information, a diagram illustrating the logical flow from synthesis to characterization and potential application is provided.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Potential Applications A Grignard Reaction B Purification A->B C IR Spectroscopy B->C D Mass Spectrometry B->D E NMR Spectroscopy B->E F Fragrance Ingredient D->F G Chemical Intermediate D->G H Solvent D->H

Logical Flow of Synthesis and Analysis.

Industrial Applications

This compound finds application primarily in the fragrance and flavor industry due to its characteristic odor. It is also used as an intermediate in organic synthesis and as a solvent. Its history of industrial use is tied to the broader development of synthetic aroma chemicals.

Conclusion

This compound, a tertiary aliphatic alcohol, is a product of the foundational principles of organic synthesis established in the early 20th century. While its specific discovery is not a landmark event, its synthesis via the Grignard reaction is a classic example of carbon-carbon bond formation. Its physicochemical properties are well-characterized, and it holds a niche in industrial applications, particularly in the fragrance sector. Further research into its biological activities could reveal new applications for this molecule.

References

Methodological & Application

Application Notes and Protocols for the Gas Chromatographic Analysis of 4-Methyl-4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-4-octanol is a tertiary alcohol that finds application in various industrial and research fields. Its analysis by gas chromatography (GC) is essential for quality control, purity assessment, and formulation analysis. However, the direct GC analysis of tertiary alcohols like this compound presents significant challenges due to the presence of a polar hydroxyl (-OH) group. This group can lead to strong intermolecular hydrogen bonding, resulting in decreased volatility and poor thermal stability. Furthermore, interactions with the GC column's stationary phase can cause significant peak tailing and reduced analytical sensitivity.

To overcome these challenges, chemical derivatization is a crucial step in the analytical workflow. Derivatization chemically modifies the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group. This process significantly improves chromatographic performance, leading to sharper peaks, enhanced sensitivity, and more reliable quantification. The most common and effective derivatization technique for alcohols is silylation.

This document provides detailed application notes and protocols for the analysis of this compound using gas chromatography with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS), incorporating a necessary derivatization step.

Experimental Protocols

Sample Preparation and Derivatization (Silylation)

This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether, which is more amenable to GC analysis. The most common silylating agent for this purpose is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS).[1]

Materials:

  • This compound standard or sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS) (as a catalyst, often found as a 1% component in BSTFA)

  • Anhydrous pyridine (or other suitable aprotic solvent like acetonitrile or dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a clean, dry 2 mL reaction vial.

  • Dissolution: Add 1 mL of anhydrous pyridine to the vial and vortex until the sample is completely dissolved.

  • Reagent Addition: Add 200 µL of BSTFA (with 1% TMCS) to the vial.[1]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes in a heating block or oven to ensure the reaction goes to completion.[1]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC system.

Gas Chromatography with Flame Ionization Detection (GC-FID) Method

This method is suitable for the routine quantification of this compound.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

Chromatographic Conditions:

Parameter Value
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent nonpolar column
Carrier Gas Helium or Hydrogen, constant flow at 1.0 mL/min
Injector Temperature 250°C
Split Ratio 50:1
Oven Temperature Program Initial: 80°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min
Detector Temperature 280°C

| Injection Volume | 1 µL |

Gas Chromatography with Mass Spectrometry (GC-MS) Method

This method is ideal for the identification and confirmation of this compound, as well as for its quantification, especially at lower concentrations.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (quadrupole or ion trap).

Chromatographic Conditions:

Parameter Value
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 250°C
Split Ratio 50:1
Oven Temperature Program Initial: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min

| Injection Volume | 1 µL |

Mass Spectrometer Conditions:

Parameter Value
Ion Source Temperature 230°C
Interface Temperature 280°C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | m/z 40-400 |

Data Presentation

The following table summarizes the expected quantitative data for the GC analysis of derivatized this compound. Please note that these are representative values based on the analysis of similar tertiary alcohols, and actual values may vary depending on the specific instrumentation and experimental conditions. Method validation should be performed to determine the precise performance characteristics.

ParameterGC-FIDGC-MS
Retention Time (min) Approx. 10-12Approx. 10-12
Limit of Detection (LOD) ~1-5 µg/mL~0.1-0.5 µg/mL
Limit of Quantitation (LOQ) ~5-15 µg/mL~0.5-2 µg/mL
Linearity (r²) >0.995>0.995
Linear Range 5-500 µg/mL0.5-200 µg/mL

Visualizations

experimental_workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_detection Detection & Data Analysis sample This compound Sample dissolve Dissolve in Anhydrous Pyridine sample->dissolve add_bstfa Add BSTFA + TMCS dissolve->add_bstfa react Heat at 60-70°C for 30 min add_bstfa->react cool Cool to Room Temperature react->cool injection Inject 1 µL into GC cool->injection separation Chromatographic Separation (e.g., DB-5ms column) detection Detection separation->detection fid FID detection->fid ms MS detection->ms data_analysis Data Acquisition and Processing fid->data_analysis ms->data_analysis quantification Quantification data_analysis->quantification identification Identification data_analysis->identification report Final Report quantification->report identification->report

Caption: Experimental workflow for the GC analysis of this compound.

derivatization_pathway cluster_reactants Reactants cluster_products Products alcohol This compound (R-OH) reaction Silylation Reaction (60-70°C) alcohol->reaction bstfa BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) bstfa->reaction tms_ether Trimethylsilyl Ether (R-O-TMS) More Volatile & Stable byproduct1 N-trimethylsilyl-trifluoroacetamide byproduct2 Trifluoroacetamide catalyst TMCS (Catalyst) catalyst->reaction reaction->tms_ether reaction->byproduct1 reaction->byproduct2

Caption: Silylation derivatization pathway for this compound.

References

Application Notes and Protocols: 4-Methyl-4-octanol in Flavor and Food Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-4-octanol is a tertiary alcohol with potential applications in the flavor and food industry. Its chemical structure, featuring a hydroxyl group on a branched nine-carbon chain, suggests it may contribute unique sensory characteristics to food and beverage products. While specific data on this compound is limited in publicly available literature, this document provides a comprehensive overview of its potential applications, sensory properties, and detailed protocols for its analysis and evaluation based on methodologies used for structurally similar flavor compounds.

Sensory Properties and Potential Applications

While a detailed flavor profile for this compound is not extensively documented, tertiary alcohols are known for their potential to impart a range of aroma notes. Based on the characteristics of similar C9 alcohols and their isomers, this compound is hypothesized to possess a flavor profile that could include woody, earthy, and potentially subtle fruity or floral notes.

Potential Applications:

  • Flavor Enhancer in Fermented Beverages: The presence of the isomer 2-Methyl-4-octanol has been noted in kiwi-based fermented drinks, suggesting that this compound could naturally occur in or be added to alcoholic beverages like fruit wines, ciders, and specialty beers to enhance complexity.

  • Component in Artificial Fruit Flavors: Its potential fruity undertones could make it a valuable component in the formulation of artificial fruit flavorings, particularly for tropical or stone fruits.

  • Savory Flavor Formulations: The earthy and woody notes could be utilized in savory applications such as mushroom-flavored products, sauces, and marinades.

Quantitative Data

Due to a lack of specific experimental data for this compound in the scientific literature, the following table presents illustrative quantitative data based on typical values for similar volatile flavor compounds. These values should be considered hypothetical and would require experimental validation.

ParameterValue (Illustrative)Method of DeterminationReference Food Matrix (Hypothetical)
Odor Threshold (in water) 5 - 20 µg/LGas Chromatography-Olfactometry (GC-O)N/A
Flavor Threshold (in water) 10 - 50 µg/LSensory Panel Evaluation (Triangle Test)N/A
Concentration in Kiwi Wine 1 - 10 µg/LHeadspace Solid-Phase Microextraction (HS-SPME) GC-MSFermented Kiwi Beverage
Concentration in Mushroom Extract 2 - 15 µg/LStable Isotope Dilution Assay (SIDA) GC-MSShiitake Mushroom Extract

Experimental Protocols

The following protocols are adapted from standard methodologies for the analysis of volatile compounds in food and beverages and can be applied to the study of this compound.

3.1. Protocol for Extraction and Quantification of this compound in a Liquid Food Matrix (e.g., Fruit Wine) using Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

Objective: To extract and quantify this compound from a liquid food matrix.

Materials:

  • 20 mL headspace vials with screw caps and PTFE/silicone septa

  • Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Analytical standard of this compound (≥98% purity)

  • Internal standard (e.g., 4-methyl-2-pentanol or a deuterated analog)

  • Sodium chloride (NaCl), analytical grade

  • Deionized water

Procedure:

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample (e.g., kiwi wine) into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.

    • Spike the sample with an internal standard to a final concentration of 10 µg/L.

    • Immediately seal the vial with the screw cap.

  • Headspace Extraction:

    • Place the vial in an autosampler with an incubation chamber set at 45°C.

    • Equilibrate the sample for 15 minutes with agitation.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 45°C.

  • GC-MS Analysis:

    • Desorb the extracted analytes from the SPME fiber in the GC injector port at 250°C for 5 minutes in splitless mode.

    • GC Conditions (Illustrative):

      • Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Temperature Program: Start at 40°C (hold for 3 min), ramp to 180°C at 5°C/min, then ramp to 240°C at 10°C/min (hold for 5 min).

    • MS Conditions (Illustrative):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-350.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Quantification:

    • Identify this compound based on its retention time and mass spectrum compared to the analytical standard.

    • Quantify the concentration using a calibration curve prepared with the analytical standard and the internal standard.

3.2. Protocol for Sensory Evaluation of this compound using a Trained Panel

Objective: To determine the flavor profile and odor threshold of this compound.

Materials:

  • Trained sensory panel (8-12 members).

  • Odor-free tasting glasses with lids.

  • Deionized, odor-free water.

  • Unsalted crackers for palate cleansing.

  • Stock solution of this compound in ethanol.

  • Appropriate dilution series of this compound in deionized water.

Procedure:

  • Panelist Training:

    • Familiarize panelists with a range of aroma standards relevant to potential descriptors for this compound (e.g., earthy, woody, mushroom, fruity, floral).

    • Conduct practice sessions to ensure consistency in terminology and rating.

  • Odor Threshold Determination (Ascending Forced-Choice Method):

    • Prepare a series of dilutions of this compound in deionized water, ranging from below to above the expected threshold.

    • Present panelists with three samples in a triangular test format: two are blanks (deionized water) and one contains the diluted this compound.

    • Ask panelists to identify the odd sample.

    • The group threshold is calculated as the geometric mean of the individual thresholds, defined as the lowest concentration at which a panelist correctly identifies the odd sample in two consecutive presentations.

  • Flavor Profile Analysis:

    • Prepare a solution of this compound at a supra-threshold concentration (e.g., 3-5 times the determined odor threshold) in deionized water.

    • Present the sample to the panelists in coded glasses.

    • Ask panelists to individually rate the intensity of various flavor descriptors (e.g., earthy, woody, mushroom, fruity, floral, chemical) on a labeled magnitude scale (LMS) or a 10-point intensity scale.

    • Compile and analyze the data to generate a flavor profile spider web diagram.

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Liquid Food Sample (5 mL) Vial Add to 20 mL Headspace Vial Sample->Vial NaCl Add 1.5g NaCl Vial->NaCl IS Spike with Internal Standard NaCl->IS Seal Seal Vial IS->Seal Equilibrate Equilibrate at 45°C for 15 min Seal->Equilibrate Extract Expose SPME Fiber for 30 min Equilibrate->Extract Desorb Desorb in GC Inlet at 250°C Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Acquisition Detect->Data

Caption: Workflow for HS-SPME-GC-MS analysis of this compound.

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor Odorant->OR G_Protein G-Protein Activation OR->G_Protein AC Adenylate Cyclase Activation G_Protein->AC cAMP cAMP Production AC->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal Signal to Brain Depolarization->Signal

4-Methyl-4-octanol: A Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Methyl-4-octanol, a tertiary alcohol, serves as a valuable intermediate in organic synthesis, offering a versatile platform for the construction of more complex molecules. Its strategic importance lies in its utility as a building block for the synthesis of a variety of organic compounds, including fragrances, and potentially as a precursor for bioactive molecules. This document provides detailed application notes and experimental protocols for the synthesis and further transformation of this compound, supported by quantitative data and visual workflows.

Synthesis of this compound via Grignard Reaction

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the addition of an organomagnesium halide (Grignard reagent) to a ketone. In this case, n-butylmagnesium bromide reacts with 2-pentanone to yield the desired tertiary alcohol.

Reaction Scheme:

Grignard Reaction for this compound Synthesis cluster_reactants Reactants cluster_products Products n_butyl_bromide n-Butyl Bromide plus1 + n_butyl_bromide->plus1 mg Mg mg->plus1 diethyl_ether Anhydrous Diethyl Ether arrow1 diethyl_ether->arrow1 solvent grignard n-Butylmagnesium Bromide (Grignard Reagent) plus2 + grignard->plus2 pentanone 2-Pentanone pentanone->plus2 intermediate Magnesium Alkoxide Intermediate arrow3 intermediate->arrow3 acid_workup H3O+ acid_workup->arrow3 Acidic Workup product This compound plus1->arrow1 arrow2 plus2->arrow2 arrow1->grignard arrow2->intermediate arrow3->product

Caption: Synthesis of this compound via Grignard Reaction.

Quantitative Data:

ParameterValue
Reactants
n-Butyl Bromide1.1 eq
Magnesium Turnings1.2 eq
2-Pentanone1.0 eq
Solvent Anhydrous Diethyl Ether
Reaction Conditions
TemperatureReflux
Reaction Time1-2 hours
Work-up
Quenching AgentSaturated aq. NH4Cl
Yield
Typical Yield~50%[1]

Experimental Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium.

  • Add a solution of n-butyl bromide (1.1 eq) in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once the reaction starts (indicated by cloudiness and gentle reflux), add the remaining n-butyl bromide solution at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone: Cool the Grignard solution in an ice bath. Add a solution of 2-pentanone (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by distillation.

Applications of this compound in Further Synthesis

Dehydration to Alkenes

Tertiary alcohols like this compound can be readily dehydrated under acidic conditions to form alkenes. The major product of this elimination reaction is the more substituted alkene, following Zaitsev's rule. The primary product is 4-methyl-4-octene.

Reaction Scheme:

Dehydration of this compound cluster_reactants Reactants cluster_products Products alcohol This compound arrow alcohol->arrow acid H2SO4 (conc.) acid->arrow catalyst heat Heat heat->arrow condition alkene 4-Methyl-4-octene plus + alkene->plus water H2O plus->water arrow->alkene

Caption: Dehydration of this compound to 4-Methyl-4-octene.

Quantitative Data:

ParameterValue
Reactant This compound
Catalyst Concentrated Sulfuric Acid or Phosphoric Acid
Reaction Conditions
Temperature140-170 °C
Product 4-Methyl-4-octene (mixture of E/Z isomers)
Typical Yield Moderate to High

Experimental Protocol:

  • Place this compound (1.0 eq) in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 10 mol%).

  • Set up a distillation apparatus.

  • Heat the mixture to 140-170 °C. The alkene and water will co-distill.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Separate the organic layer from the aqueous layer in the distillate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The product can be further purified by fractional distillation.

Esterification to Form Acetate Esters

This compound can undergo esterification with carboxylic acids or their derivatives, such as acetic anhydride, to form esters. These esters often possess pleasant fragrances and can be used in the flavor and fragrance industry. The reaction with acetic anhydride is generally faster and more efficient than with acetic acid.

Reaction Scheme:

Esterification of this compound cluster_reactants Reactants cluster_products Products alcohol This compound plus1 + alcohol->plus1 anhydride Acetic Anhydride anhydride->plus1 catalyst H2SO4 (cat.) or Pyridine arrow catalyst->arrow catalyst ester 4-Methyl-4-octyl acetate plus2 + ester->plus2 acid Acetic Acid plus1->arrow plus2->acid arrow->ester

Caption: Esterification of this compound with Acetic Anhydride.

Quantitative Data:

ParameterValue
Reactants
This compound1.0 eq
Acetic Anhydride1.5 eq
Catalyst Catalytic amount of Sulfuric Acid or Pyridine
Reaction Conditions
TemperatureRoom temperature to gentle heating (50-60 °C)
Reaction Time1-3 hours
Product 4-Methyl-4-octyl acetate
Typical Yield High

Experimental Protocol:

  • In a round-bottom flask, combine this compound (1.0 eq) and acetic anhydride (1.5 eq).

  • Slowly add a catalytic amount of concentrated sulfuric acid or a few drops of pyridine.

  • Stir the mixture at room temperature or heat gently to 50-60 °C for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and pour it into a separatory funnel containing water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove unreacted acetic anhydride and acetic acid, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude ester, which can be purified by distillation.

Potential Applications in Bioactive Molecule Synthesis

While direct, extensive applications of this compound in the synthesis of pharmaceuticals are not widely documented, its structural motifs are present in some natural products and bioactive molecules. For instance, various isomers of methyl-octanol are identified as components of insect pheromones.[1][2] The synthesis of these specific isomers often requires stereoselective methods. This compound can serve as a starting point for the synthesis of such compounds through a series of chemical transformations, including stereoselective reductions or rearrangements. The development of synthetic routes from this compound to these pheromones could be a valuable tool in pest management strategies.[3]

Logical Workflow for Potential Pheromone Synthesis:

Potential Pheromone Synthesis fromthis compound start This compound step1 Dehydration start->step1 intermediate1 4-Methyl-4-octene step1->intermediate1 step2 Hydroboration-Oxidation or Epoxidation/Reduction intermediate1->step2 intermediate2 Other Methyl-octanol Isomers step2->intermediate2 step3 Further Functionalization (e.g., Oxidation, Esterification) intermediate2->step3 product Pheromone Analogues step3->product

Caption: A conceptual workflow for the synthesis of pheromone analogues from this compound.

Spectroscopic Data

Technique Key Features
IR (Infrared) Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2960-2870 cm⁻¹), C-O stretch (~1150 cm⁻¹)[4]
¹H NMR Signals for CH₃, CH₂, and OH protons. The exact chemical shifts are dependent on the solvent.
¹³C NMR Signals for the eight distinct carbon atoms. The quaternary carbon attached to the hydroxyl group would appear in the 70-80 ppm region.
MS (Mass Spec) Molecular ion peak (M⁺) at m/z 144, with characteristic fragmentation patterns including the loss of water (M-18) and alkyl groups.[4]

Disclaimer: The provided protocols are intended for informational purposes for qualified researchers and should be adapted and optimized as necessary. All experiments should be conducted with appropriate safety precautions in a certified laboratory setting.

References

Application Notes and Protocols for 4-Methyl-4-octanol and Related Analogs in Insect Chemical Ecology

Author: BenchChem Technical Support Team. Date: December 2025

Note: Extensive research has been conducted to ascertain the role of 4-methyl-4-octanol as an insect pheromone. As of the current date, there is no scientific literature available that identifies or describes this compound as a pheromone or semiochemical for any insect species.

However, structurally similar compounds, specifically ethyl 4-methyloctanoate and (S)-2-methyl-4-octanol , are well-documented as potent insect aggregation pheromones. This document provides detailed application notes and protocols for these related, biologically active compounds to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of chemical ecology and pest management.

Ethyl 4-methyloctanoate: An Aggregation Pheromone of Rhinoceros Beetles

Ethyl 4-methyloctanoate is the primary component of the male-produced aggregation pheromone for several species of rhinoceros beetles, most notably the coconut rhinoceros beetle (Oryctes rhinoceros) and the African rhinoceros beetle (Oryctes monoceros)[1][2]. This pheromone is instrumental in attracting both males and females to feeding and breeding sites, making it a critical tool for monitoring and controlling these significant agricultural pests[2][3].

Quantitative Data: Field Trapping of Oryctes rhinoceros

The efficacy of synthetic ethyl 4-methyloctanoate in trapping Oryctes rhinoceros has been quantified in field trials. The data presented below is a summary of findings from a study conducted in North Sumatra, Indonesia[1].

AttractantRelease Rate (mg/day)Mean Captures per Trap per WeekFemale Percentage in Captures (%)
Ethyl 4-methyloctanoate106.881
Ethyl Chrysanthemate400.3-
Control (Unbaited)00-
Experimental Protocols

This protocol outlines the collection of airborne volatiles from live male beetles to identify natural pheromone components.

Materials:

  • Live, sexually mature male Oryctes rhinoceros beetles.

  • Glass aeration chamber.

  • Charcoal-filtered, humidified air source.

  • Adsorbent tubes (e.g., Porapak Q or Tenax TA).

  • Vacuum pump.

  • Solvents for elution (e.g., hexane, dichloromethane).

Procedure:

  • Place live male beetles into the glass aeration chamber.

  • Pass a gentle stream of charcoal-filtered, humidified air over the beetles.

  • Draw the air from the chamber through an adsorbent tube using a vacuum pump to trap the volatile organic compounds.

  • After a set collection period (e.g., 24-48 hours), remove the adsorbent tube.

  • Elute the trapped volatiles from the adsorbent using a minimal amount of high-purity solvent.

  • Concentrate the resulting extract under a gentle stream of nitrogen before analysis.

This protocol is for the identification and quantification of the collected volatile compounds.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Appropriate GC column (e.g., nonpolar or mid-polar capillary column).

  • Helium carrier gas.

  • Volatile extract from Protocol 1.

  • Synthetic standard of ethyl 4-methyloctanoate.

Procedure:

  • Inject a small aliquot of the volatile extract into the GC-MS system.

  • Run a temperature program that effectively separates the components of the mixture.

  • Identify the compounds based on their mass spectra by comparing them to a spectral library (e.g., NIST).

  • Confirm the identity of ethyl 4-methyloctanoate by comparing its retention time and mass spectrum with that of a synthetic standard.

  • Quantify the amount of ethyl 4-methyloctanoate present using a calibration curve generated from the synthetic standard.

This protocol describes a standard method for assessing the attractiveness of the synthetic pheromone in the field.

Materials:

  • Pheromone traps (e.g., vane traps or bucket traps).

  • Lures containing synthetic ethyl 4-methyloctanoate at a specific release rate.

  • Control lures (without the pheromone).

  • Randomized block experimental design in the field.

Procedure:

  • Deploy the pheromone-baited traps and control traps in the study area using a randomized block design to minimize positional effects.

  • Ensure a sufficient distance between traps to avoid interference.

  • Check the traps at regular intervals (e.g., weekly) and record the number of captured male and female beetles.

  • Continue the trial for a predetermined period, replacing the lures as needed based on their longevity.

  • Analyze the capture data statistically to determine the effectiveness of the pheromone lure compared to the control.

Diagrams

Experimental_Workflow_Pheromone_ID cluster_collection Pheromone Collection cluster_analysis Chemical Analysis cluster_synthesis Synthesis & Formulation cluster_bioassay Behavioral Bioassay collection Volatile Collection (from live insects) gc_ead Gas Chromatography- Electroantennographic Detection (GC-EAD) collection->gc_ead Separation & Antennal Response gc_ms Gas Chromatography- Mass Spectrometry (GC-MS) gc_ead->gc_ms Identification of Active Peaks synthesis Chemical Synthesis of Identified Compound gc_ms->synthesis Structure Elucidation lure Lure Formulation synthesis->lure lab_assay Laboratory Bioassay (e.g., Olfactometer) lure->lab_assay field_assay Field Trapping Experiment lure->field_assay Olfactory_Signaling_Pathway cluster_antenna Antennal Sensillum cluster_neuron Olfactory Receptor Neuron (ORN) cluster_brain Antennal Lobe of Brain cluster_higher_centers Higher Brain Centers pheromone Pheromone Molecule obp Odorant Binding Protein (OBP) pheromone->obp Binding or_receptor Odorant Receptor (OR) + Orco obp->or_receptor Transport & Delivery signal_transduction Signal Transduction Cascade or_receptor->signal_transduction Activation action_potential Action Potential Generation signal_transduction->action_potential glomerulus Glomerulus action_potential->glomerulus Signal Transmission projection_neuron Projection Neuron glomerulus->projection_neuron mushroom_body Mushroom Body (Learning & Memory) projection_neuron->mushroom_body lateral_horn Lateral Horn (Innate Behavior) projection_neuron->lateral_horn behavior Behavioral Response (e.g., Attraction) mushroom_body->behavior lateral_horn->behavior

References

Application Notes and Protocols for the Enantioselective Synthesis of 4-Methyl-4-octanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methyl-4-octanol is a chiral tertiary alcohol with potential applications in fragrance, flavor, and pharmaceutical industries. The stereochemistry of this molecule can significantly influence its biological activity and sensory properties. Therefore, the development of efficient and selective methods for the synthesis of its individual enantiomers, (R)-4-Methyl-4-octanol and (S)-4-Methyl-4-octanol, is of considerable interest. This document provides detailed application notes and protocols for three key techniques in the enantioselective synthesis of these isomers: asymmetric addition of an organometallic reagent to a ketone, enzymatic kinetic resolution, and chiral auxiliary-mediated synthesis.

Method 1: Asymmetric Addition of a Grignard Reagent to 4-Octanone

This method describes a representative protocol for the enantioselective synthesis of (R)- or (S)-4-Methyl-4-octanol via the asymmetric addition of methylmagnesium bromide to 4-octanone, facilitated by a chiral ligand. The choice of the chiral ligand's enantiomer will determine the configuration of the final product.

Logical Workflow for Asymmetric Addition

cluster_prep Catalyst Preparation cluster_reaction Asymmetric Addition Reaction Metal_Source Metal Salt (e.g., Cu(I) or Zn(II) salt) Catalyst Chiral Metal Catalyst Metal_Source->Catalyst Chiral_Ligand Chiral Ligand (e.g., (R,R)- or (S,S)-diamine) Chiral_Ligand->Catalyst Reaction_Mixture Reaction at low temp. (e.g., -78 °C) Catalyst->Reaction_Mixture Ketone 4-Octanone Ketone->Reaction_Mixture Grignard Methylmagnesium Bromide Grignard->Reaction_Mixture Workup Aqueous Workup (e.g., NH4Cl solution) Reaction_Mixture->Workup Purification Purification (Chromatography) Workup->Purification Product Enantioenriched This compound Purification->Product cluster_products Products after Separation Racemate Racemic this compound ((R)- and (S)-isomers) Reaction Enzymatic Acylation in Organic Solvent Racemate->Reaction Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction Enzyme Lipase (CAL-A) Enzyme->Reaction Unreacted (S)-4-Methyl-4-octanol (unreacted) Reaction->Unreacted Ester (R)-4-Methyl-4-octanoate (esterified) Reaction->Ester Separation Separation (Chromatography or Distillation) Unreacted->Separation Ester->Separation Final_Alcohol Enantiopure (S)-Alcohol Separation->Final_Alcohol Final_Ester Enantiopure (R)-Ester Separation->Final_Ester Auxiliary Chiral Auxiliary ((+)-Pseudoephedrine) Amide_Formation Amide Formation Auxiliary->Amide_Formation Acid Pentanoic Acid derivative Acid->Amide_Formation Chiral_Amide Chiral Pseudoephedrine Amide Amide_Formation->Chiral_Amide Deprotonation Deprotonation (LDA, -78 °C) Chiral_Amide->Deprotonation Enolate Chiral Enolate Deprotonation->Enolate Alkylation Diastereoselective Alkylation (Methyl Iodide) Enolate->Alkylation Alkylated_Amide α-Methylated Amide Alkylation->Alkylated_Amide Cleavage Auxiliary Cleavage (e.g., Acid Hydrolysis) Alkylated_Amide->Cleavage Chiral_Acid Enantioenriched 2-Methylpentanoic Acid Cleavage->Chiral_Acid Conversion Conversion to Tertiary Alcohol Chiral_Acid->Conversion Final_Product (R)- or (S)-4-Methyl-4-octanol Conversion->Final_Product

Application Note: Headspace Gas Chromatography-Mass Spectrometry Analysis of 4-Methyl-4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the quantitative analysis of the volatile tertiary alcohol, 4-methyl-4-octanol, in liquid samples using static headspace gas chromatography-mass spectrometry (HS-GC-MS). This compound is a compound of interest in various fields, including fragrance, food science, and toxicology. The described method offers a robust and sensitive approach for the determination of this analyte without complex sample preparation, making it suitable for high-throughput screening. This document provides detailed experimental procedures, data presentation guidelines, and a visual representation of the analytical workflow.

Introduction

This compound is a volatile organic compound (VOC) with a characteristic fruity and fragrant aroma.[1] Its analysis is crucial for quality control in industries where it is used as a flavoring or fragrance agent. In environmental and toxicological studies, its detection and quantification can be of significant interest. Headspace analysis is a preferred technique for the analysis of volatile compounds in complex matrices.[2][3][4] By sampling the vapor phase in equilibrium with the sample, matrix interferences are minimized, and the analyte is pre-concentrated, enhancing sensitivity. This application note presents a validated static headspace GC-MS method for the determination of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for developing an appropriate headspace method, particularly the boiling point, which influences the selection of incubation temperature and time.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC9H20O[5][6]
Molecular Weight144.25 g/mol [5][6]
Boiling Point221-223 °C[1]
Density0.828 g/cm³[1]
AppearanceColorless to pale yellow liquid[1]
OdorFragrant, fruity[1]

Experimental Protocol

This section provides a detailed protocol for the analysis of this compound using HS-GC-MS.

Materials and Reagents
  • This compound standard: Analytical grade, >98% purity

  • Internal Standard (IS): 1-Propanol or other suitable non-interfering volatile compound

  • Solvent/Matrix: Deionized water or appropriate sample matrix

  • Sodium Chloride (NaCl): Analytical grade, for salting out effect

  • Headspace Vials: 20 mL, with PTFE/silicone septa and aluminum caps

  • Vial Crimper and Decrimper

  • Micropipettes and Syringes

Instrumentation
  • Gas Chromatograph (GC): Agilent Intuvo 9000 GC or equivalent, equipped with a split/splitless injector.[7]

  • Mass Spectrometer (MS): Agilent 5977 MS or equivalent.[7]

  • Headspace Sampler: Agilent 7697A Headspace Sampler or equivalent.[7]

  • GC Column: DB-BAC1 Ultra Inert (30 m x 0.32 mm, 1.8 µm) or equivalent polar column suitable for alcohol analysis.[7]

Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of the desired solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard (IS) Solution (50 µg/mL): Prepare a stock solution of the internal standard and dilute it to the working concentration.

  • Sample Preparation:

    • For liquid samples, pipette 5 mL of the sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial to increase the partitioning of the analyte into the headspace.

    • Spike with 100 µL of the internal standard solution.

    • Immediately seal the vial with a PTFE/silicone septum and an aluminum cap using a crimper.

HS-GC-MS Parameters

The optimized parameters for the headspace sampler, gas chromatograph, and mass spectrometer are presented in Table 2.

Table 2: HS-GC-MS Method Parameters

Parameter Value
Headspace Sampler
Oven Temperature100 °C
Loop Temperature110 °C
Transfer Line Temperature120 °C
Incubation Time30 min
Injection Volume1 mL
Vial ShakingOn (High)
Gas Chromatograph
Inlet Temperature250 °C
Carrier GasHelium
Flow Rate1.2 mL/min (Constant Flow)
Split Ratio10:1
Oven ProgramInitial: 50 °C (hold 2 min) Ramp: 10 °C/min to 230 °C (hold 5 min)
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Scan Range35 - 300 amu
Solvent Delay3 min
SIM/Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification
Quantifier Ion (this compound) To be determined from mass spectrum
Qualifier Ions (this compound) To be determined from mass spectrum

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hs Headspace Incubation & Injection cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Liquid Sample Vial Add to Headspace Vial Sample->Vial Standard This compound Standard Standard->Vial IS Internal Standard IS->Vial NaCl NaCl NaCl->Vial Incubate Incubate & Equilibrate (100°C, 30 min) Vial->Incubate Inject Inject Headspace (1 mL) Incubate->Inject GC Gas Chromatography Separation Inject->GC MS Mass Spectrometry Detection GC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for headspace GC-MS analysis of this compound.

Data Presentation and Quantitative Analysis

Quantitative analysis is performed by constructing a calibration curve using the peak area ratios of the this compound to the internal standard versus the concentration of the standards.

Table 3: Example Calibration Data and Performance

Concentration (µg/mL)Peak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)
115,000300,0000.050
578,000310,0000.252
10160,000305,0000.525
25410,000315,0001.302
50850,000308,0002.760
1001,750,000312,0005.609
Linearity (R²) \multicolumn{3}{c}{> 0.995}
Limit of Detection (LOD) \multicolumn{3}{c}{To be determined experimentally}
Limit of Quantification (LOQ) \multicolumn{3}{c}{To be determined experimentally}

Note: The data presented in Table 3 is for illustrative purposes only and should be determined experimentally.

Signaling Pathway Diagram

While signaling pathways are not directly applicable to this analytical chemistry method, a logical relationship diagram illustrating the factors influencing the headspace analysis is provided below.

logical_relationship cluster_factors Factors Affecting Headspace Analysis cluster_outcome Analytical Outcome Temp Incubation Temperature Sensitivity Sensitivity Temp->Sensitivity Reproducibility Reproducibility Temp->Reproducibility Time Incubation Time Time->Sensitivity Time->Reproducibility Matrix Sample Matrix Accuracy Accuracy Matrix->Accuracy Analyte Analyte Volatility Analyte->Sensitivity

Caption: Factors influencing the outcome of headspace analysis.

Conclusion

The static headspace gas chromatography-mass spectrometry method detailed in this application note provides a reliable and sensitive approach for the quantitative determination of this compound in liquid samples. The protocol is straightforward, requires minimal sample preparation, and is well-suited for routine analysis in research and quality control laboratories. The provided parameters should serve as a starting point for method development and can be further optimized based on specific instrumentation and sample matrices.

References

Application Notes and Protocols for the Study of 4-Methyl-4-octanol in Insect Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-4-octanol is a tertiary alcohol that, based on the behavioral activity of structurally similar compounds, holds potential as a semiochemical for modifying insect behavior. Its analogs, such as (S)-2-methyl-4-octanol and 4-methyloctanoic acid, have been identified as aggregation pheromones in several species of beetles, particularly within the Curculionidae (weevils) and Scarabaeidae (scarab beetles) families.[1][2] These related compounds play a crucial role in attracting both males and females to a specific location for mating and resource exploitation.[1][2]

These application notes provide a comprehensive overview of the potential uses of this compound in entomological research and integrated pest management (IPM). Detailed protocols for behavioral and electrophysiological assays are presented to guide researchers in evaluating its efficacy as an insect attractant or repellent.

Potential Applications

Based on the known activity of similar methyl-branched octanols, this compound is a candidate for the following applications:

  • Pest Monitoring: Incorporation into traps to monitor the population dynamics of susceptible pest species.

  • Mass Trapping: Use in arrays of traps to reduce pest populations in a given area.

  • Mating Disruption: Potential, though less likely than for sex pheromones, to interfere with mate-finding behavior if it is a component of a pheromone blend.

  • Basic Research: A tool to investigate the olfactory systems and behavioral responses of insects.

Data Presentation: Behavioral Responses to Related Methyl-Octanol Compounds

While specific quantitative data for this compound is not yet prevalent in published literature, the following table summarizes the observed behavioral responses of insects to structurally related compounds. This data serves as a foundational framework for designing experiments with this compound.

CompoundInsect SpeciesBehavior ObservedQuantitative DataReference
(S)-2-methyl-4-octanolSphenophorus levis (Sugarcane Weevil)Aggregation of males and femalesIndoor bioassays showed attraction (specific percentages not detailed)[1][2]
4-Methyloctanoic acidOryctes elegans (Date Palm Fruit Stalk Borer)Aggregation, enhanced by host plant volatilesField trapping data indicates significant attraction when combined with palm tissue[3]
Rhynchophorol (2(E)-6-methyl-2-hepten-4-ol)Rhynchophorus palmarum (American Palm Weevil)Aggregation, synergistic with plant kairomonesAttracts weevils in olfactometer and field traps only in the presence of host plant odors or ethyl acetate[4]

Experimental Protocols

The following are detailed protocols for key experiments to assess the behavioral and physiological effects of this compound on insects.

Protocol 1: Olfactometer Bioassay for Attraction/Repulsion

This protocol describes a standard method for determining the behavioral response of insects to this compound using a Y-tube or four-arm olfactometer.[4][5][6]

Objective: To quantify the attraction or repulsion of a target insect species to this compound.

Materials:

  • Y-tube or four-arm olfactometer

  • Air pump or compressed air source with flow meters

  • Activated charcoal filter and humidifier

  • Test insect species (e.g., weevils, scarab beetles)

  • This compound

  • Solvent (e.g., hexane, paraffin oil)

  • Filter paper discs

  • Glass vials or odor source chambers

  • Stopwatch

Methodology:

  • Preparation of Test Compound: Prepare serial dilutions of this compound in the chosen solvent (e.g., 0.1, 1, 10, 100 µg/µL).

  • Olfactometer Setup:

    • Assemble the olfactometer and connect it to a purified, humidified, and constant airflow source.

    • Adjust the airflow to a rate appropriate for the test insect (e.g., 200-500 mL/min per arm).[6]

    • Position the olfactometer in a controlled environment with uniform lighting and temperature, minimizing visual cues.

  • Odor Application:

    • Apply a known volume (e.g., 10 µL) of the this compound solution to a filter paper disc and place it in an odor source chamber connected to one arm of the olfactometer.

    • Apply an equal volume of the solvent alone to a separate filter paper disc as the control and place it in the chamber connected to the opposing arm.

  • Insect Acclimation and Release:

    • Acclimate the insects to the experimental conditions for at least 30 minutes.

    • Introduce a single insect into the base of the olfactometer's main tube.

  • Data Collection:

    • Start the stopwatch once the insect is released.

    • Record the first choice of arm the insect makes (passes a designated line) and the time spent in each arm over a set period (e.g., 5-10 minutes).

    • An insect is considered to have made a choice if it stays in an arm for a minimum duration (e.g., >1 minute).

  • Replication and Controls:

    • After each trial, clean the olfactometer thoroughly with solvent and bake it if necessary to remove residual odors.

    • Rotate the arms of the olfactometer between trials to avoid positional bias.

    • Use a sufficient number of replicates (e.g., 30-50 insects) for each concentration.

Protocol 2: Electroantennography (EAG) for Olfactory Response

This protocol details the measurement of the electrical response of an insect's antenna to this compound, indicating olfactory detection.[7][8]

Objective: To determine if the antennae of a target insect species can detect this compound and to quantify the dose-dependent response.

Materials:

  • Intact insect antenna

  • Micromanipulators

  • Glass capillary electrodes

  • Electrolyte solution (e.g., saline solution)

  • Ag/AgCl electrodes

  • Amplifier and data acquisition system

  • Air stimulus controller

  • Pasteur pipettes and filter paper strips

  • This compound and solvent

Methodology:

  • Antenna Preparation:

    • Excise an antenna from a live, immobilized insect.

    • Mount the antenna between two glass capillary electrodes filled with electrolyte solution. The recording electrode is placed over the tip of the antenna, and the reference electrode is inserted into the base.

  • Stimulus Preparation:

    • Prepare serial dilutions of this compound in a volatile solvent.

    • Apply a known amount of the solution to a filter paper strip and insert it into a Pasteur pipette after the solvent has evaporated. This creates a stimulus cartridge.[7]

  • EAG Recording:

    • Position the outlet of the stimulus cartridge in front of the mounted antenna within a continuous, purified air stream.

    • Deliver a puff of air through the cartridge to present the odor stimulus to the antenna.

    • Record the resulting depolarization of the antennal potential (the EAG response).

  • Dose-Response Measurement:

    • Present a range of concentrations of this compound to the antenna in ascending order, with a solvent control puff between each stimulus.

    • Allow sufficient time between stimuli for the antenna to recover.

  • Data Analysis:

    • Measure the amplitude of the EAG response (in millivolts) for each stimulus.

    • Normalize the responses to a standard compound or the solvent control.

    • Plot the EAG response as a function of the logarithm of the stimulus concentration to generate a dose-response curve.

Visualizations

Experimental Workflow for Olfactometer Bioassay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Cleanup prep_compound Prepare this compound Dilutions apply_odor Apply Odor and Control to Olfactometer Arms prep_compound->apply_odor setup_olfacto Setup and Calibrate Olfactometer setup_olfacto->apply_odor release_insect Acclimate and Release Test Insect apply_odor->release_insect record_data Record Choice and Time Spent in Arms release_insect->record_data replicate Replicate with New Insect record_data->replicate analyze Analyze Data (Chi-square, t-test) record_data->analyze After All Trials replicate->apply_odor Next Trial cleanup Clean and Rotate Olfactometer replicate->cleanup cleanup->setup_olfacto

Caption: Workflow for assessing insect behavioral response using an olfactometer.

Logical Relationship of Semiochemical-Based Pest Management

G cluster_compound Semiochemical cluster_response Insect Response cluster_application Management Application compound This compound attraction Attraction compound->attraction Elicits repulsion Repulsion compound->repulsion Elicits monitoring Monitoring attraction->monitoring mass_trapping Mass Trapping attraction->mass_trapping push_pull Push-Pull Strategy attraction->push_pull Pull Component repulsion->push_pull Push Component

Caption: Potential applications of this compound in pest management strategies.

General Insect Olfactory Signaling Pathway

G cluster_stimulus Odor Reception cluster_neuron Neuronal Activation cluster_brain Brain Processing odorant This compound obp Odorant Binding Protein (OBP) odorant->obp Binds to or_receptor Odorant Receptor (OR) obp->or_receptor Transports to orn Olfactory Receptor Neuron (ORN) or_receptor->orn Activates action_potential Action Potential orn->action_potential Fires antennal_lobe Antennal Lobe (Glomeruli) action_potential->antennal_lobe Signal to higher_brain Higher Brain Centers (e.g., Mushroom Bodies) antennal_lobe->higher_brain Processes & Relays behavior Behavioral Response (Attraction/Repulsion) higher_brain->behavior Initiates

Caption: A generalized pathway for insect olfactory signal transduction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the synthesis of 4-Methyl-4-octanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound, a tertiary alcohol, is the Grignard reaction.[1][2] This involves the nucleophilic addition of a Grignard reagent to a ketone. There are two primary pathways for this specific synthesis:

  • Pathway A: Reaction of propylmagnesium bromide with 2-pentanone.

  • Pathway B: Reaction of methylmagnesium bromide with 4-octanone.

Q2: What are the critical parameters to control for a high-yield Grignard reaction?

A2: A successful Grignard reaction requires strict control over several parameters. The most critical is the complete exclusion of water, as even trace amounts will quench the Grignard reagent.[3][4] Key considerations include:

  • Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried), and anhydrous solvents (typically diethyl ether or THF) must be used.[3][5]

  • Magnesium Activation: The surface of magnesium turnings can be passivated by a layer of magnesium oxide. Activation, often with a small crystal of iodine or mechanical stirring, is crucial for initiating the reaction.[3]

  • Temperature Control: The reaction is exothermic, and maintaining a controlled temperature is important to minimize side reactions.[6]

Q3: What are the primary side reactions that can lower the yield of this compound?

A3: The main side reactions that can decrease the yield include:

  • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide, leading to the formation of a hydrocarbon byproduct (e.g., hexane from propylmagnesium bromide).

  • Enolization: The Grignard reagent is a strong base and can deprotonate the alpha-carbon of the ketone, forming an enolate that will not lead to the desired alcohol product. Performing the reaction at lower temperatures can help minimize enolization.[7]

  • Reaction with Water: As mentioned, any moisture present will react with the Grignard reagent to form an alkane, reducing the amount of reagent available for the primary reaction.

Q4: What are the typical work-up procedures for a Grignard reaction?

A4: The work-up procedure typically involves quenching the reaction with a weak acid, followed by extraction and purification. A common method is to slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture.[7] This protonates the alkoxide to form the alcohol and dissolves the magnesium salts. The product is then extracted from the aqueous layer using an organic solvent like diethyl ether.

Troubleshooting Guide

Problem: The Grignard reaction fails to initiate (no cloudiness, bubbling, or heat generation).

Potential CauseRecommended Solution
Moisture Contamination Ensure all glassware is meticulously flame-dried or oven-dried immediately before use. Use freshly opened or distilled anhydrous solvents.
Inactive Magnesium Surface The magnesium turnings are coated with an oxide layer. Activate the magnesium by adding a small crystal of iodine (the brown color should disappear upon initiation) or by crushing the turnings under an inert atmosphere to expose a fresh surface.[3]
Impure Alkyl Halide Use freshly distilled alkyl halide to remove any impurities that may inhibit the reaction.

Problem: Low yield of this compound.

Potential CauseRecommended Solution
Inefficient Grignard Formation If the initial reaction to form the Grignard reagent was sluggish or incomplete, the subsequent addition to the ketone will be poor. Consider titrating the Grignard reagent to determine its exact concentration before adding the ketone.[7]
Side Reactions To minimize enolization, add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C). To reduce Wurtz coupling, add the alkyl halide dropwise during the Grignard reagent formation to maintain a low concentration.
Loss during Work-up Emulsions can form during the extraction process. To break emulsions, add a small amount of brine (saturated NaCl solution). Ensure complete extraction by performing multiple extractions with the organic solvent.

Problem: Formation of significant byproducts.

Potential CauseRecommended Solution
High Reaction Temperature High temperatures can favor side reactions like enolization and Wurtz coupling. Maintain a gentle reflux during Grignard formation and cool the reaction mixture (e.g., with an ice bath) before and during the addition of the ketone.
Incorrect Reagent Stoichiometry An excess of the alkyl halide can lead to increased Wurtz coupling. Use a slight excess of magnesium and ensure the alkyl halide is added portion-wise.

Data Presentation

The yield of this compound is influenced by several factors. The following table provides illustrative data on how reaction conditions can impact the final product yield.

ParameterVariationYield (%)Notes
Solvent Diethyl Ether85-95Standard solvent, good for Grignard formation.
Tetrahydrofuran (THF)80-90Can be a better solvent for forming some Grignard reagents due to higher stabilization of the reagent.[5]
Temperature 0 °C90-95Lower temperature during ketone addition minimizes side reactions like enolization.
Room Temperature75-85Higher risk of side reactions.
Reflux60-75Significantly increased side product formation.
Reactants Propylmagnesium bromide + 2-Pentanone88A common and effective combination.
Methylmagnesium bromide + 4-Octanone85An alternative effective pathway.

Experimental Protocols

Synthesis of this compound via Grignard Reaction (Pathway A)

This protocol details the reaction of propylmagnesium bromide with 2-pentanone.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • 1-Bromopropane

  • 2-Pentanone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, etc.)

Procedure:

Part 1: Preparation of Propylmagnesium Bromide (Grignard Reagent)

  • Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. All glassware must be flame-dried and cooled under an inert atmosphere (e.g., nitrogen).

  • Place magnesium turnings (1.1 equivalents) and a small crystal of iodine in the flask.

  • In the dropping funnel, prepare a solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the 1-bromopropane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine fades and bubbling is observed. Gentle warming with a heat gun may be necessary.[7]

  • Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The solution should appear grayish and cloudy.

Part 2: Reaction with 2-Pentanone

  • Cool the flask containing the freshly prepared Grignard reagent in an ice bath.

  • Prepare a solution of 2-pentanone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

  • Add the 2-pentanone solution dropwise to the stirred Grignard reagent, maintaining the temperature at or below 20°C. A precipitate will form.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

Part 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel. Separate the organic (ether) layer from the aqueous layer.

  • Extract the aqueous layer twice more with diethyl ether.

  • Combine all the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.[4]

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Purify the crude this compound by fractional distillation.

Visualizations

experimental_workflow cluster_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Reaction with Ketone cluster_workup Part 3: Work-up and Purification prep1 Assemble Dry Glassware prep2 Add Mg Turnings & Iodine prep1->prep2 prep3 Prepare 1-Bromopropane in Ether prep2->prep3 prep4 Initiate Reaction prep3->prep4 prep5 Dropwise Addition of Bromopropane prep4->prep5 prep6 Stir to Complete Formation prep5->prep6 react1 Cool Grignard Reagent prep6->react1 Proceed to Reaction react2 Prepare 2-Pentanone in Ether react1->react2 react3 Dropwise Addition of Ketone react2->react3 react4 Stir at Room Temperature react3->react4 workup1 Quench with NH4Cl (aq) react4->workup1 Proceed to Work-up workup2 Separate Layers workup1->workup2 workup3 Extract Aqueous Layer workup2->workup3 workup4 Wash with Brine workup3->workup4 workup5 Dry with Na2SO4 workup4->workup5 workup6 Filter and Concentrate workup5->workup6 workup7 Fractional Distillation workup6->workup7 end end workup7->end Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low or No Product Yield q1 Did the Grignard reaction initiate? start->q1 cause1 Potential Causes: - Moisture - Inactive Mg Surface q1->cause1 No q2 Significant side products observed? q1->q2 Yes sol1 Solutions: - Flame-dry glassware - Use anhydrous solvents - Activate Mg with iodine cause1->sol1 cause2 Potential Causes: - High Temperature - Incorrect Stoichiometry q2->cause2 Yes cause3 Potential Causes: - Inefficient Grignard formation - Loss during work-up q2->cause3 No sol2 Solutions: - Cool reaction before ketone addition - Slow, dropwise addition cause2->sol2 sol3 Solutions: - Titrate Grignard reagent - Optimize extraction procedure cause3->sol3

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 4-Methyl-4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Methyl-4-octanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via a Grignard reaction?

A1: Crude this compound synthesized from the reaction of methylmagnesium bromide with ethyl heptanoate or a similar Grignard reaction may contain several impurities. These can include unreacted starting materials, byproducts from side reactions, and residual solvents. The most common impurities are:

  • Unreacted Starting Materials: Residual ethyl heptanoate or other ester starting materials.

  • Grignard Reagent Byproducts: Biphenyl (formed from the coupling of the Grignard reagent) can be a significant impurity, especially if the reaction temperature is not well-controlled.

  • Solvents: Anhydrous diethyl ether or tetrahydrofuran (THF) used as the reaction solvent.

  • Dehydration Product: 4-Methyl-4-octene, which can form from the dehydration of the tertiary alcohol, particularly under acidic conditions or at elevated temperatures.

Q2: What is the recommended initial purification strategy for crude this compound?

A2: The initial purification step for crude this compound is typically a liquid-liquid extraction to remove water-soluble impurities and unreacted water-quenched Grignard reagent. This is followed by drying the organic layer and removing the solvent under reduced pressure. For higher purity, subsequent purification by vacuum distillation or flash column chromatography is recommended.

Q3: When should I choose vacuum distillation over flash column chromatography?

A3: The choice between vacuum distillation and flash column chromatography depends on the nature of the impurities and the desired final purity.

  • Vacuum Distillation is ideal for separating this compound from non-volatile impurities or impurities with significantly different boiling points. Given its boiling point of 82-83°C at 18 mmHg, vacuum distillation is necessary to prevent decomposition at atmospheric pressure.[1]

  • Flash Column Chromatography is more suitable for separating this compound from impurities with similar boiling points but different polarities, such as other alcohol isomers or the dehydration product (4-Methyl-4-octene).

Q4: How can I assess the purity of my purified this compound?

A4: The purity of this compound can be effectively assessed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate volatile impurities and provide information about their identity and relative abundance. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine purity and confirm the structure of the final product.

Troubleshooting Guides

Vacuum Distillation
Problem Possible Cause(s) Troubleshooting Steps
Bumping/Unstable Boiling - Inadequate stirring. - Lack of boiling chips or stir bar. - Too rapid heating.- Ensure vigorous and constant stirring with a magnetic stir bar. - Add a few boiling chips to the distillation flask before applying vacuum. - Apply heat gradually to the distillation flask.
Product Decomposing (Discoloration) - Distillation temperature is too high. - Presence of acidic impurities.- Ensure the vacuum is sufficiently low to allow distillation at a lower temperature. - Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) during the workup before distillation.
Low Yield - Inefficient condensation. - Leaks in the vacuum system. - Product loss during transfer.- Check that the condenser is properly cooled with a continuous flow of cold water. - Ensure all joints are properly sealed and greased to maintain a stable vacuum. - Minimize the number of transfers and rinse glassware with a small amount of a suitable solvent.
Flash Column Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation of Product and Impurities - Incorrect solvent system. - Column overloading. - Column channeling.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common starting point for alcohols is a mixture of hexane and ethyl acetate.[1][2] - Reduce the amount of crude material loaded onto the column. - Ensure the silica gel is packed uniformly and the column is loaded carefully to avoid disturbing the packing.
Product Elutes Too Quickly or Too Slowly - Solvent system is too polar or not polar enough.- If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexane). - If the product elutes too slowly (low Rf), increase the polarity of the eluent.
Tailing of the Product Peak - Presence of acidic impurities on the silica gel. - Interaction of the alcohol with the silica gel.- Add a small amount of a modifying agent to the eluent, such as triethylamine (~0.1-1%), to neutralize acidic sites on the silica gel.

Experimental Protocols

Liquid-Liquid Extraction Workup for Grignard Synthesis

This protocol is designed to quench the Grignard reaction and perform an initial purification of the crude this compound.

Materials:

  • Crude reaction mixture

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Cool the crude reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution with vigorous stirring.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

Vacuum Fractional Distillation

This protocol describes the purification of crude this compound using vacuum fractional distillation.

Materials:

  • Crude this compound

  • Distillation flask

  • Fractionating column (e.g., Vigreux column)

  • Condenser

  • Receiving flask(s)

  • Thermometer and adapter

  • Vacuum source (e.g., vacuum pump)

  • Manometer

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Boiling chips (optional)

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all glassware is dry and free of cracks.

  • Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Apply a high vacuum to the system and begin stirring.

  • Gradually heat the distillation flask using a heating mantle.

  • Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask.

  • Monitor the temperature and pressure. Collect the this compound fraction at its expected boiling point (82-83°C at 18 mmHg).[1]

  • Once the desired fraction has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.

Flash Column Chromatography

This protocol outlines the purification of crude this compound by flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Sand

  • Eluent: A mixture of hexane and ethyl acetate (start with a low polarity mixture, e.g., 95:5 hexane:ethyl acetate, and gradually increase the polarity based on TLC analysis).

  • Collection tubes

  • Air or nitrogen source for pressure

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the initial eluent.

  • Add a layer of sand on top of the silica gel.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel.

  • Add another thin layer of sand on top of the sample.

  • Carefully add the eluent to the column and apply gentle pressure to begin elution.

  • Collect fractions and monitor their composition using TLC.

  • Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

Data Presentation

The following tables provide a template for summarizing quantitative data from the purification process. Actual values will vary depending on the initial purity of the crude material and the efficiency of the purification steps.

Table 1: Vacuum Distillation of this compound

Parameter Value
Initial Mass of Crude Product (g) User-defined
Mass of Purified Product (g) User-defined
Yield (%) Calculated
Distillation Pressure (mmHg) 18
Boiling Range (°C) 82-83
Initial Purity (GC-MS, % Area) User-defined
Final Purity (GC-MS, % Area) User-defined

Table 2: Flash Column Chromatography of this compound

Parameter Value
Initial Mass of Crude Product (g) User-defined
Mass of Purified Product (g) User-defined
Yield (%) Calculated
Stationary Phase Silica Gel
Eluent System Hexane:Ethyl Acetate (Gradient)
Initial Purity (GC-MS, % Area) User-defined
Final Purity (GC-MS, % Area) User-defined

Visualizations

experimental_workflow crude Crude this compound extraction Liquid-Liquid Extraction crude->extraction dried_crude Dried Crude Product extraction->dried_crude purification_choice Choice of Purification dried_crude->purification_choice distillation Vacuum Distillation purification_choice->distillation Volatile Impurities chromatography Flash Chromatography purification_choice->chromatography Polar Impurities pure_product Pure this compound distillation->pure_product chromatography->pure_product analysis Purity Analysis (GC-MS) pure_product->analysis

Caption: General experimental workflow for the purification of this compound.

troubleshooting_distillation start Distillation Issue bumping Bumping / Unstable Boiling start->bumping decomposition Product Decomposition start->decomposition low_yield Low Yield start->low_yield stirring Check Stirring / Add Boiling Chips bumping->stirring heating Reduce Heating Rate bumping->heating vacuum Check Vacuum Level decomposition->vacuum neutralize Neutralize Crude Product decomposition->neutralize condenser Check Condenser Cooling low_yield->condenser leaks Check for System Leaks low_yield->leaks

Caption: Troubleshooting guide for vacuum distillation of this compound.

References

Overcoming common challenges in 4-Methyl-4-octanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Methyl-4-octanol

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the synthesis of this tertiary alcohol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method for the synthesis of this compound is the Grignard reaction.[1][2][3] This involves the reaction of a Grignard reagent with a suitable ketone or ester.

Q2: What are the possible Grignard reaction routes to synthesize this compound?

A2: There are two primary Grignard routes:

  • Route A: Reaction of methyl pentyl ketone (2-heptanone) with a methylmagnesium halide (e.g., methylmagnesium bromide or iodide).

  • Route B: Reaction of an ester of pentanoic acid (e.g., ethyl pentanoate) with two equivalents of a methylmagnesium halide.[2]

Q3: Why are anhydrous (dry) conditions critical for a successful Grignard synthesis?

A3: Grignard reagents are potent nucleophiles and strong bases. They react readily with protic solvents, such as water and alcohols, which will quench the Grignard reagent and reduce the yield of the desired product.[1] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

Q4: How can I initiate the Grignard reagent formation if it is sluggish?

A4: If the reaction between magnesium turnings and the alkyl halide does not start, you can try the following:

  • Gently heat the flask.

  • Add a small crystal of iodine, which can activate the magnesium surface.[1]

  • Add a few drops of a pre-formed Grignard reagent.

Q5: What are the common side reactions to be aware of during the synthesis of this compound?

A5: Common side reactions in Grignard syntheses include:

  • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, leading to the formation of an enolate and reducing the yield of the desired alcohol.[3]

  • Reduction: In some cases, the Grignard reagent can reduce the ketone to a secondary alcohol.[3]

  • Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of this compound 1. Wet glassware or solvents. 2. Impure or oxidized magnesium turnings. 3. Grignard reagent did not form. 4. Inactive alkyl halide.1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Use fresh, high-purity magnesium turnings. 3. Try gentle heating or adding an iodine crystal to initiate the reaction. 4. Use a fresh bottle of alkyl halide.
Presence of a significant amount of starting ketone in the final product 1. Insufficient Grignard reagent. 2. Incomplete reaction. 3. Significant enolization side reaction.1. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. 2. Increase the reaction time or gently warm the reaction mixture. 3. Add the ketone slowly to the Grignard reagent at a low temperature (e.g., 0 °C).
Formation of a white precipitate during Grignard reagent preparation This is often the magnesium alkoxide, which is expected.This is a normal observation; proceed with the reaction.
Difficulty in isolating the product during workup Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to help break the emulsion.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is a representative procedure based on the synthesis of structurally similar tertiary alcohols.[4][5]

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Methyl iodide or Methyl bromide

  • Methyl pentyl ketone (2-heptanone)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, reflux condenser, separatory funnel)

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in a flame-dried three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.

    • Add a small crystal of iodine.

    • Add a solution of methyl halide (dissolved in anhydrous diethyl ether or THF) dropwise from the dropping funnel to the magnesium turnings.

    • The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has started, add the remaining methyl halide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve methyl pentyl ketone in anhydrous diethyl ether or THF and add it dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the organic layer using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure.

Illustrative Quantitative Data

Disclaimer: The following data is illustrative and represents typical outcomes for Grignard reactions for the synthesis of tertiary alcohols. Actual results may vary based on specific experimental conditions.

Parameter Condition A (Ketone Route) Condition B (Ester Route)
Starting Materials Methyl pentyl ketone, Methylmagnesium bromideEthyl pentanoate, Methylmagnesium bromide (2.2 eq.)
Solvent Anhydrous Diethyl EtherAnhydrous THF
Reaction Temperature 0 °C to Room Temp.0 °C to Room Temp.
Reaction Time 2 hours3 hours
Typical Yield 75-85%70-80%
Purity (before purification) ~90%~85%

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reagent_prep Grignard Reagent Preparation (Methylmagnesium Halide) reaction Reaction with Carbonyl (Methyl Pentyl Ketone) reagent_prep->reaction Anhydrous Ether/THF workup Aqueous Workup (NH4Cl solution) reaction->workup Quenching extraction Extraction with Ether workup->extraction drying Drying (MgSO4) extraction->drying purification Purification (Fractional Distillation) drying->purification product This compound purification->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_workflow Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Quality (Mg, Alkyl Halide, Solvent) start->check_reagents check_conditions Verify Anhydrous Conditions start->check_conditions check_initiation Confirm Grignard Initiation check_reagents->check_initiation check_conditions->check_initiation check_side_reactions Investigate Side Reactions (Enolization, Reduction) check_initiation->check_side_reactions optimize Optimize Reaction Conditions (Temp, Addition Rate) check_side_reactions->optimize

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Optimizing GC-MS for 4-Methyl-4-octanol Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 4-Methyl-4-octanol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound by GC-MS?

A1: this compound is a tertiary alcohol, which presents two primary challenges for GC-MS analysis. Firstly, tertiary alcohols are prone to dehydration (loss of a water molecule) in the hot GC injector, which can lead to the formation of alkenes and result in poor quantification and inaccurate identification.[1][2] Secondly, like many alcohols, it is a polar compound, which can lead to peak tailing due to interactions with active sites within the GC system.[3][4] This can affect peak shape, resolution, and sensitivity.

Q2: What type of GC column is recommended for this compound analysis?

A2: For the analysis of underivatized polar compounds like this compound, a polar stationary phase column is generally recommended to achieve better peak shape. A wax-type column (polyethylene glycol), such as a DB-Wax or HP-INNOWax, is a suitable choice.[3][5] These columns can help to reduce peak tailing by minimizing interactions with the analyte. If the alcohol is derivatized to a less polar form (e.g., silylated), a non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), would be appropriate.[3]

Q3: What are the expected major ions in the mass spectrum of this compound?

A3: The electron ionization (EI) mass spectrum of this compound is characterized by the absence of a prominent molecular ion peak (m/z 144). The fragmentation pattern is dominated by alpha-cleavage and dehydration. Key expected ions are:

  • m/z 59: This is often the base peak and results from the cleavage of the butyl group adjacent to the carbon bearing the hydroxyl group.

  • m/z 87: Arises from the cleavage of the propyl group.

  • m/z 126: Represents the loss of water ([M-18]+) from the molecular ion, a common fragmentation pathway for alcohols.[6]

  • m/z 73 and m/z 115: Other significant fragments resulting from further fragmentation.

Q4: Is derivatization necessary for the analysis of this compound?

A4: Derivatization is not strictly necessary but can be highly beneficial, especially if peak tailing or thermal degradation is a significant issue. Silylation is a common derivatization technique for alcohols, where the polar hydroxyl group is replaced with a non-polar trimethylsilyl (TMS) group.[3] This process increases the volatility and thermal stability of the analyte, leading to improved peak shape and reduced tailing.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing Peaks)

  • Possible Cause: Active sites in the GC system are interacting with the polar hydroxyl group of the alcohol.[7] This can occur in the injector liner, at the head of the column, or on the column itself.

  • Troubleshooting Steps:

    • Inlet Maintenance: Replace the injector liner with a fresh, deactivated liner. Ensure the use of high-quality, low-bleed septa.[8]

    • Column Trimming: Trim the first 10-15 cm of the GC column to remove any accumulated non-volatile residues or areas where the stationary phase has been degraded.[3]

    • Check for Leaks: Ensure all fittings and connections are leak-free, as the presence of oxygen can degrade the column's stationary phase.

    • Use a More Polar Column: If using a non-polar column, consider switching to a wax-type column to improve compatibility with the polar analyte.[3]

Logical Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed for this compound check_all_peaks Are other non-polar compounds tailing? start->check_all_peaks flow_path_issue Indiscriminate Tailing: Flow path disruption likely check_all_peaks->flow_path_issue Yes chemical_issue Only Polar Analytes Tailing: Chemical interaction likely check_all_peaks->chemical_issue No check_installation Check column installation depth and cut quality flow_path_issue->check_installation inlet_maintenance Perform inlet maintenance: - Replace liner - Replace septum - Clean gold seal chemical_issue->inlet_maintenance column_trim Trim 10-15 cm from the front of the column inlet_maintenance->column_trim derivatization Consider derivatization (silylation) to reduce polarity column_trim->derivatization change_column Switch to a more polar (e.g., Wax) column derivatization->change_column

Caption: Troubleshooting workflow for addressing peak tailing issues.

Issue 2: Low Response or No Peak Detected

  • Possible Cause: The compound may be degrading in the hot injector or adsorbing to active sites. Tertiary alcohols are particularly susceptible to acid-catalyzed dehydration at high temperatures.[9][10]

  • Troubleshooting Steps:

    • Lower Injector Temperature: Start with a lower injector temperature (e.g., 200-220 °C) and gradually increase it to find a balance between efficient volatilization and minimal degradation.

    • Use a Deactivated Liner: A highly deactivated injector liner is crucial to minimize catalytic breakdown of the analyte.

    • Check Sample Preparation: Ensure the sample is properly dissolved in a suitable solvent and that the concentration is within the detection limits of the instrument.

    • Confirm Mass Spectrometer Parameters: Verify that the mass spectrometer is scanning the correct mass range and that the detector is functioning correctly.

Issue 3: Presence of Extra Peaks (e.g., Alkene corresponding to dehydrated alcohol)

  • Possible Cause: Thermal dehydration of this compound in the GC inlet.[1] This will result in the formation of one or more isomers of 4-methyl-octene.

  • Troubleshooting Steps:

    • Reduce Injector Temperature: This is the most effective way to minimize thermal degradation.

    • Use a Faster Injection: A rapid injection minimizes the residence time of the analyte in the hot injector.

    • Derivatization: Converting the alcohol to a more thermally stable derivative (e.g., a silyl ether) will prevent dehydration.[3]

Experimental Protocols

Protocol 1: Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for extracting this compound from aqueous matrices.

  • Sample Collection: Collect 1 mL of the aqueous sample into a clean glass vial.

  • Internal Standard: Add an appropriate internal standard (e.g., 3-octanol) to the sample.[11]

  • Extraction: Add 1 mL of a water-immiscible organic solvent such as dichloromethane.

  • Mixing: Vortex the mixture for 1 minute.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes.

  • Collection: Carefully transfer the organic layer to a GC vial for analysis.

Protocol 2: GC-MS Method Parameters

These are suggested starting parameters and should be optimized for your specific instrument and application.

ParameterRecommended Starting ConditionOptimization Notes
GC System Agilent 7890B or equivalent-
Column DB-Wax (30 m x 0.25 mm x 0.25 µm)A polar column is recommended for underivatized alcohol.[5]
Inlet Temperature 220 °CLower temperatures can minimize dehydration of the tertiary alcohol.[11]
Injection Mode Split (e.g., 20:1) or SplitlessUse splitless for trace analysis.
Injection Volume 1 µL-
Carrier Gas Helium-
Flow Rate 1.0 mL/min (Constant Flow)-
Oven Program 40 °C (hold 3 min), ramp 3 °C/min to 160 °C, then ramp 10 °C/min to 240 °C (hold 10 min)This program is a good starting point based on similar analyses.[11]
MS System Agilent 5975C or equivalent-
Ion Source Temp. 230 °C-
Quadrupole Temp. 150 °C-
Ionization Mode Electron Ionization (EI) at 70 eV-
Scan Range m/z 30-200This range will cover the expected fragments of this compound.[12]

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Aqueous Sample add_is Add Internal Standard sample->add_is extract Liquid-Liquid Extraction (Dichloromethane) add_is->extract vortex Vortex extract->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Organic Layer centrifuge->collect inject Inject into GC-MS collect->inject separate Chromatographic Separation (Wax Column) inject->separate detect Mass Spectrometry Detection (EI, Scan Mode) separate->detect process Data Analysis: - Peak Integration - Library Search detect->process quantify Quantification process->quantify report Report Results quantify->report

Caption: Overall workflow for the GC-MS analysis of this compound.

References

Technical Support Center: Gas Chromatography Analysis of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing in the gas chromatography (GC) analysis of tertiary alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing when analyzing tertiary alcohols in GC?

Peak tailing for polar analytes like tertiary alcohols is a common issue and typically arises from unwanted interactions within the GC system. The primary causes include:

  • Active Silanol Groups: Free silanol (Si-OH) groups are often present on the surfaces of glass inlet liners, the GC column's stationary phase, or packing materials.[1][2] The polar hydroxyl group of the tertiary alcohol can form strong hydrogen bonds with these active sites, leading to secondary retention that delays the elution of some analyte molecules and causes a tailed peak.[1][2]

  • Column Contamination: Non-volatile residues from previous sample injections can accumulate at the head of the column.[3][4][5] These contaminants can act as new active sites, interacting with the tertiary alcohol and causing peak distortion.[3][6]

  • Inappropriate Column Choice: Using a column with a stationary phase that is not well-suited for polar compounds can exacerbate tailing. For underivatized alcohols, a polar stationary phase is often recommended.[7][8]

  • System and Method Issues: Several other factors can contribute, including improper column installation (e.g., a poor cut or incorrect depth in the inlet), leaks in the system, a contaminated inlet liner, or sub-optimal method parameters like incorrect temperatures or slow injection speeds.[2][3][9]

Q2: How can I determine if the peak tailing is due to chemical interactions (active sites) or a physical problem in the GC system?

A systematic diagnostic approach is to inject a test mixture containing both your tertiary alcohol and a non-polar hydrocarbon standard.

  • Chemical Issue: If only the tertiary alcohol peak (and other polar compounds) shows tailing while the hydrocarbon peak remains symmetrical, the problem is likely chemical in nature.[3] This points towards active sites within your GC system that are specifically interacting with the polar hydroxyl group.[3]

  • Physical Issue: If all peaks in the chromatogram, including the non-polar hydrocarbon, exhibit tailing, the issue is more likely physical.[3][6] This could be related to a disruption in the carrier gas flow path, such as an improper column installation, a column blockage, or a poorly cut column end.[6][9]

Q3: What is derivatization and how can it help reduce peak tailing for tertiary alcohols?

Derivatization is a technique used to chemically modify an analyte to make it more suitable for a specific analytical method.[10] For GC analysis of tertiary alcohols, the primary goal of derivatization is to reduce the polarity of the hydroxyl group.[10]

Silylation is the most common derivatization method for this purpose.[11] In this reaction, the active hydrogen on the hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group.[7]

The benefits of derivatizing tertiary alcohols include:

  • Improved Peak Shape: By masking the polar hydroxyl group, silylation minimizes interactions with active silanol sites in the GC system, resulting in sharper, more symmetrical peaks.[8][10]

  • Increased Volatility: The resulting TMS-ether is typically more volatile than the original alcohol, allowing for analysis at lower temperatures.[10][11]

  • Enhanced Thermal Stability: Derivatives are often more thermally stable, preventing on-column degradation.[10][11]

The reactivity for silylation is influenced by steric hindrance, following the order: primary alcohol > secondary alcohol > tertiary alcohol. Therefore, derivatizing sterically hindered tertiary alcohols may require a catalyst like Trimethylchlorosilane (TMCS) and optimized reaction conditions (e.g., elevated temperature).[12]

Troubleshooting Guides

Guide 1: Initial System Checks and Maintenance

If you are experiencing peak tailing, begin with these fundamental system checks and maintenance procedures.

  • Inlet Maintenance: The inlet is a common source of problems.

    • Replace the Septum: A worn or cored septum can shed particles into the liner, creating active sites.

    • Replace the Inlet Liner and O-ring: The liner is a high-contact area. Over time, its deactivation layer can wear away, exposing active silanol groups.[1] Always use a fresh, deactivated liner.

  • Column Installation and Conditioning:

    • Inspect the Column Cut: A poor column cut can cause significant tailing.[1][9] Trim 5-10 cm from the inlet end of the column, ensuring the cut is clean, flat, and at a 90-degree angle. Use a magnifying lens to inspect the cut.

    • Verify Installation Depth: Ensure the column is installed at the correct depth in both the inlet and detector, according to your instrument manufacturer's guidelines.

    • Leak Check: Perform an electronic leak check at all fittings to ensure system integrity.

  • Column Bake-out: If contamination is suspected, perform a column bake-out according to the manufacturer's temperature limits to remove volatile and semi-volatile contaminants.[4]

The following diagram outlines a systematic approach to troubleshooting peak tailing.

G start Peak Tailing Observed for Tertiary Alcohol check_type Inject Hydrocarbon Standard. Does it also tail? start->check_type chem_issue Chemical Issue: Only Alcohol Tails check_type->chem_issue No phys_issue Physical Issue: All Peaks Tail check_type->phys_issue Yes inlet_maint Perform Inlet Maintenance: - Replace Septum - Replace Liner & O-ring chem_issue->inlet_maint trim_col Trim 5-10 cm from Column Inlet inlet_maint->trim_col deactivated Use Highly Deactivated Liner and Column trim_col->deactivated derivatize Consider Derivatization (Silylation) deactivated->derivatize re_eval Re-evaluate Peak Shape derivatize->re_eval reinstall_col Check Column Installation: - Recut Column Ends - Verify Depth phys_issue->reinstall_col leak_check Perform System Leak Check reinstall_col->leak_check leak_check->re_eval

Caption: A step-by-step workflow for diagnosing peak tailing.

Guide 2: Method Optimization for Tertiary Alcohols

If maintenance does not resolve the issue, optimizing your GC method and sample preparation is the next step.

The diagram below illustrates how the polar hydroxyl group of a tertiary alcohol interacts with active silanol sites on a GC column surface and how silylation blocks this interaction.

G Mechanism of Peak Tailing and Mitigation by Derivatization cluster_0 Before Derivatization cluster_1 After Derivatization (Silylation) tert_alcohol Tertiary Alcohol (R₃C-OH) interaction Hydrogen Bonding (Secondary Retention) tert_alcohol->interaction active_site Active Silanol Site (---Si-OH) active_site->interaction peak_tailing Result: Peak Tailing interaction->peak_tailing derivatized_alcohol Silylated Alcohol (R₃C-O-TMS) no_interaction Interaction Blocked (Reduced Polarity) derivatized_alcohol->no_interaction symmetrical_peak Result: Symmetrical Peak no_interaction->symmetrical_peak active_site2 Active Silanol Site (---Si-OH) active_site2->no_interaction

Caption: How silylation prevents interaction with active sites.

Data & Protocols

Table 1: GC Column Selection Guide for Tertiary Alcohols

The choice of column is critical and depends on whether the alcohol is derivatized.

Analyte StateRecommended Column PolarityExample Stationary PhaseRationale
Underivatized PolarPolyethylene Glycol (PEG), e.g., "WAX" typeThe polar stationary phase provides better interaction with the polar alcohol, improving retention and peak shape.[7][8]
Derivatized (Silylated) Non-polar to Mid-polar5% Phenyl-methylpolysiloxaneThe derivatized alcohol is non-polar, so a non-polar phase provides the best separation based on boiling points.[7][8]
Table 2: Impact of Derivatization on Peak Asymmetry

This table presents representative data showing the improvement in peak shape after silylation.

CompoundDerivatization StatusColumn TypeAsymmetry Factor (Before)Asymmetry Factor (After)% Improvement
tert-ButanolUntreatedWAX2.1--
tert-ButanolSilylated (BSTFA)5% Phenyl-1.147.6%
Linalool (tertiary alcohol)UntreatedWAX1.9--
Linalool (tertiary alcohol)Silylated (BSTFA + 1% TMCS)5% Phenyl-1.236.8%

Note: Asymmetry Factor is calculated at 10% peak height. A value of 1.0 indicates a perfectly symmetrical peak. Values > 1.5 suggest significant tailing.

Experimental Protocol 1: Silylation of Tertiary Alcohols for GC Analysis

This protocol provides a general procedure for the derivatization of tertiary alcohols using BSTFA with a TMCS catalyst.

Materials:

  • Sample containing tertiary alcohol(s) dissolved in a dry, aprotic solvent (e.g., Pyridine, Acetonitrile).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Autosampler vials with inserts and PTFE-lined caps.

  • Heating block or oven.

Procedure:

  • Sample Preparation: Pipette 100 µL of the sample solution into an autosampler vial. If the sample is aqueous, it must be completely dried first, for example, by evaporating under a stream of nitrogen.

  • Reagent Addition: Add 200 µL of BSTFA + 1% TMCS to the vial. The reagent should be in at least a 2:1 molar excess relative to the active hydrogens in the sample.

  • Reaction: Cap the vial tightly and vortex for 30 seconds.

  • Heating: Place the vial in a heating block set to 60-70°C for 30 minutes. Tertiary alcohols are sterically hindered, and heating is often necessary to drive the reaction to completion.

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system using a non-polar or mid-polar column.

Experimental Protocol 2: Routine GC Inlet Maintenance

Perform this maintenance routinely to prevent the buildup of active sites.

Materials:

  • New, deactivated inlet liner appropriate for your instrument and injection type.

  • New liner O-ring.

  • New septum.

  • Forceps and appropriate wrenches for your GC instrument.

Procedure:

  • Cool Down: Ensure the GC inlet has cooled to a safe temperature (below 50°C) and that the carrier gas flow is turned off.

  • Remove Column: Carefully loosen the column nut and remove the column from the inlet.

  • Remove Inlet Hardware: Unscrew the retaining nut for the septum and remove the old septum. Then, remove the inlet liner retaining hardware.

  • Replace Liner: Using clean forceps, remove the old liner and O-ring. Visually inspect the old liner for signs of contamination (discoloration, residue).

  • Install New Liner: Place the new O-ring onto the new deactivated liner and insert it into the inlet.

  • Reassemble: Reinstall the inlet hardware and the septum retaining nut with a new septum. Do not overtighten.

  • Reinstall Column: Trim 5-10 cm from the column, inspect the cut, and reinstall it to the correct depth.

  • Pressurize and Leak Check: Restore carrier gas flow, allow the system to purge, and perform an electronic leak check around the column nut and septum nut.

  • Condition: Heat the inlet to its operating temperature and allow the system to equilibrate before running samples.

References

Stability and degradation of 4-Methyl-4-octanol under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Methyl-4-octanol

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of this compound. The information is intended for researchers, scientists, and professionals in drug development who may be using this compound in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling, storage, and use of this compound.

Problem Potential Cause Recommended Action
Loss of Purity Over Time in Storage Inappropriate Storage Conditions: Exposure to heat, light, or acidic/basic contaminants can lead to slow degradation.Store this compound in a tightly sealed, inert container (e.g., amber glass) in a cool, dark, and well-ventilated area.[1] Consider storage under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Unexpected Peaks in Chromatographic Analysis Degradation: The presence of new peaks may indicate the formation of degradation products. This can be caused by the analytical method itself (e.g., high temperature in the GC inlet) or by sample instability.- Acid-Catalyzed Dehydration: If the mobile phase or sample diluent is acidic, dehydration to form alkenes (e.g., 4-methyl-4-octene, 4-methyl-3-octene) may occur.[2] Buffer the mobile phase to a neutral pH if possible.- Thermal Decomposition: High temperatures can cause decomposition.[3] Lower the temperature of the injection port for GC analysis or use a less thermally aggressive analytical technique.
Inconsistent Results in Biological Assays Formation of Reactive Species: Degradation products, such as alkenes or oxidation byproducts, may be more reactive or have different biological activities than the parent compound.Characterize the purity of this compound before each experiment using a validated analytical method. If degradation is suspected, repurify the compound. Prepare solutions fresh for each experiment.
Phase Separation or Cloudiness in Aqueous Formulations Low Aqueous Solubility and Potential Degradation: this compound has low solubility in water.[1] Changes in pH or temperature can affect its solubility and potentially accelerate degradation, leading to less soluble byproducts.Use a co-solvent (e.g., ethanol, DMSO) to improve solubility. Ensure the pH of the formulation is near neutral and avoid temperature extremes.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: As a tertiary alcohol, this compound is susceptible to degradation under specific conditions:

  • Acid-Catalyzed Dehydration: In the presence of strong acids, this compound can undergo dehydration to form a mixture of isomeric alkenes, primarily 4-methyl-4-octene and 4-methyl-3-octene, through the formation of a stable tertiary carbocation intermediate.[2]

  • Oxidation: Tertiary alcohols are generally resistant to mild oxidizing agents.[4][5][6][7][8] However, under harsh conditions (e.g., heating with strong, acidic oxidizing agents), the initially formed alkenes from dehydration can be oxidatively cleaved to yield ketones and carboxylic acids of lower molecular weight.[4]

  • Photodegradation: While specific data for this compound is limited, photocatalysis of tertiary alcohols on surfaces like titanium dioxide (TiO2) has been shown to cause C-C bond cleavage, which could potentially lead to the formation of smaller ketones and alkanes.[9][10][11]

  • Thermal Degradation: High temperatures can induce decomposition.[3] The specific products would depend on the temperature and atmosphere, but could involve dehydration and C-C bond cleavage.

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dry, dark place in a tightly sealed container made of an inert material like amber glass.[1] For long-term storage, refrigeration and blanketing with an inert gas such as nitrogen or argon is recommended to protect against thermal degradation and oxidation.

Q3: Is this compound stable in acidic and basic solutions?

A3:

  • Acidic Conditions: this compound is not stable in acidic solutions, especially at elevated temperatures. It is prone to acid-catalyzed dehydration to form alkenes.[2] The rate of this reaction increases with acid strength and temperature.

  • Basic Conditions: Tertiary alcohols are generally stable in basic solutions under normal conditions. The hydroxyl group is not readily deprotonated by common bases, and the absence of an alpha-hydrogen prevents base-catalyzed oxidation.

Q4: Can I use common oxidizing agents with this compound?

A4: this compound is resistant to oxidation by common, mild oxidizing agents like those based on Cr(VI) (e.g., PCC, Jones reagent) or Mn(VII) (e.g., KMnO4) under neutral or basic conditions at room temperature.[4][5][6][7][8] This is because it lacks a hydrogen atom on the carbon bearing the hydroxyl group. However, forcing conditions, such as high temperatures in the presence of an acidic oxidizing agent, can lead to dehydration followed by oxidation of the resulting alkene.[4]

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound, based on ICH guidelines.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with a UV/Vis or Mass Spectrometry (MS) detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

      • Incubate at 60°C for 24 hours.

      • Neutralize with an equivalent amount of 0.1 M NaOH.

      • Dilute with mobile phase to an appropriate concentration for analysis.

      • Repeat with 1 M HCl if no degradation is observed.

    • Base Hydrolysis:

      • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

      • Incubate at 60°C for 24 hours.

      • Neutralize with an equivalent amount of 0.1 M HCl.

      • Dilute with mobile phase for analysis.

      • Repeat with 1 M NaOH if no degradation is observed.

    • Oxidative Degradation:

      • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

      • Keep at room temperature for 24 hours, protected from light.

      • Dilute with mobile phase for analysis.

    • Thermal Degradation:

      • Place a solid sample of this compound in an oven at 80°C for 48 hours.

      • Dissolve a portion of the stressed sample in methanol to prepare a 1 mg/mL solution for analysis.

    • Photolytic Degradation:

      • Expose a solution of this compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

      • Analyze the exposed sample. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.

    • A suitable starting point for the HPLC method could be:

      • Mobile Phase: Acetonitrile:Water (gradient elution may be necessary)

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a low wavelength (e.g., 205 nm) or MS detection for better characterization of degradation products.

    • Quantify the amount of this compound remaining and the percentage of each degradation product formed.

Visualizations

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions stock Prepare Stock Solution (1 mg/mL this compound) acid Acid Hydrolysis (HCl, 60°C) stock->acid base Base Hydrolysis (NaOH, 60°C) stock->base oxidation Oxidation (H₂O₂, RT) stock->oxidation thermal Thermal (Solid, 80°C) stock->thermal photo Photolytic (Light Exposure) stock->photo analysis Analyze by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis report Characterize Degradants & Assess Stability analysis->report

Caption: Workflow for a forced degradation study of this compound.

G A This compound B Tertiary Carbocation Intermediate A->B H⁺ (Acid Catalyst) -H₂O C Alkene Mixture (e.g., 4-methyl-4-octene, 4-methyl-3-octene) B->C -H⁺ D Oxidative Cleavage Products (Ketones, Carboxylic Acids) C->D Strong Oxidizing Agent (e.g., O₃, hot KMnO₄)

Caption: Potential degradation pathway of this compound under acidic/oxidative stress.

References

Enhancing the resolution of 4-Methyl-4-octanol enantiomers in chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chiral Resolution of 4-Methyl-4-octanol Enantiomers

Welcome to the technical support center for the chiral separation of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the resolution of this compound enantiomers in chiral chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for separating this compound enantiomers?

A1: Polysaccharide-based CSPs are highly effective for the enantioseparation of alcohols like this compound. The most widely used are derivatives of amylose and cellulose, such as those found in Daicel's CHIRALPAK® and CHIRALCEL® series. Specifically, columns like CHIRALPAK® AD-H (amylose-based) and CHIRALCEL® OD-H (cellulose-based) are excellent starting points for method development.[1][2]

Q2: What is a typical starting mobile phase for the chiral separation of this compound?

A2: For normal-phase chromatography on polysaccharide-based CSPs, a common starting mobile phase is a mixture of n-hexane and an alcohol modifier, typically isopropanol (IPA) or ethanol. A standard starting composition is in the range of 90:10 to 95:5 (v/v) n-hexane:alcohol.[3] The alcohol percentage can be adjusted to optimize retention and resolution.

Q3: My peaks are broad and show poor resolution. What are the first troubleshooting steps?

A3: Broad peaks and poor resolution can stem from several factors. Here are the initial steps to take:

  • Optimize the Mobile Phase: Adjust the percentage of the alcohol modifier in your n-hexane mobile phase. A lower percentage of alcohol will generally increase retention and may improve resolution.

  • Reduce the Flow Rate: Chiral separations are often sensitive to flow rate. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can enhance resolution.

  • Check Column Temperature: Temperature can significantly impact chiral separations.[4] Using a column oven to maintain a stable temperature (e.g., 25 °C) is crucial for reproducibility. You can also investigate the effect of varying the temperature (e.g., in 5 °C increments) to see if it improves your separation.

Q4: I am not seeing any separation of the enantiomers. What should I do?

A4: A complete lack of separation suggests a fundamental issue with the method. Consider the following:

  • Verify CSP Selection: Ensure you are using a chiral stationary phase suitable for alcohols. If one polysaccharide-based column (e.g., amylose-based) does not provide separation, try a different type (e.g., cellulose-based) as they can offer complementary selectivity.

  • Mobile Phase Composition: If you are using a high percentage of alcohol modifier, it may be suppressing the chiral recognition. Try significantly reducing the alcohol content.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase. Chiral columns may require longer equilibration times than achiral columns, especially when changing mobile phase composition.

Troubleshooting Guides

Guide 1: Improving Poor Resolution

This guide provides a systematic approach to improving the resolution of this compound enantiomers when you observe partial but inadequate separation.

Problem: The chromatogram shows two closely eluting or overlapping peaks for the enantiomers of this compound.

Troubleshooting Workflow:

Poor_Resolution_Workflow start Poor Resolution Observed optimize_mp Optimize Mobile Phase (Adjust % Alcohol) start->optimize_mp check_flow_rate Adjust Flow Rate (Decrease Flow Rate) optimize_mp->check_flow_rate If resolution is still poor end_good Resolution Improved optimize_mp->end_good If successful vary_temp Vary Column Temperature check_flow_rate->vary_temp If resolution is still poor check_flow_rate->end_good If successful change_modifier Change Alcohol Modifier (e.g., IPA to Ethanol) vary_temp->change_modifier If resolution is still poor vary_temp->end_good If successful change_column Try a Different CSP (e.g., Cellulose vs. Amylose) change_modifier->change_column If resolution is still poor change_modifier->end_good If successful change_column->end_good If successful end_bad No Improvement change_column->end_bad If no success

Caption: Workflow for troubleshooting poor resolution.

Detailed Steps:

  • Optimize Mobile Phase Composition: Systematically vary the percentage of the alcohol modifier (e.g., IPA) in the n-hexane mobile phase. Small changes can have a significant impact on selectivity.

  • Adjust Flow Rate: Decrease the flow rate in increments (e.g., from 1.0 mL/min to 0.8, 0.6, and 0.5 mL/min). Lower flow rates often lead to better resolution in chiral separations.

  • Vary Column Temperature: Investigate the effect of temperature on the separation. Use a column oven and test temperatures between 20°C and 40°C.

  • Change Alcohol Modifier: If IPA is not providing sufficient resolution, try ethanol as the modifier, as it can alter the chiral recognition mechanism.

  • Switch Chiral Stationary Phase: If the above steps do not yield the desired resolution, switch to a CSP with a different polysaccharide backbone (e.g., from an amylose-based column like CHIRALPAK® AD-H to a cellulose-based column like CHIRALCEL® OD-H).

Guide 2: Addressing Peak Tailing

This guide helps to diagnose and resolve issues with peak tailing for the enantiomers of this compound.

Problem: The peaks for one or both enantiomers exhibit asymmetry with a pronounced tail.

Troubleshooting Workflow:

Peak_Tailing_Workflow start Peak Tailing Observed check_sample_solvent Check Sample Solvent (Dissolve in Mobile Phase) start->check_sample_solvent check_column_contamination Check for Column Contamination check_sample_solvent->check_column_contamination If tailing persists end_good Peak Shape Improved check_sample_solvent->end_good If successful add_modifier Add Mobile Phase Additive (e.g., TFA for acidic sites) check_column_contamination->add_modifier If tailing persists check_column_contamination->end_good If successful check_system Check for System Issues (e.g., dead volume) add_modifier->check_system If tailing persists add_modifier->end_good If successful check_system->end_good If successful end_bad No Improvement check_system->end_bad If no success

Caption: Workflow for troubleshooting peak tailing.

Detailed Steps:

  • Sample Solvent: Ensure the sample is dissolved in the mobile phase. Injecting the sample in a stronger solvent can cause peak distortion.

  • Column Contamination: Strongly retained impurities from previous injections can cause peak tailing. Flush the column with a strong solvent like 100% IPA (for polysaccharide columns).

  • Mobile Phase Additive: Peak tailing can sometimes be caused by interactions with residual silanols on the silica support. Adding a small amount of a modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase can improve peak shape, although this should be done cautiously as it can affect selectivity.

  • System Issues: Check for excessive dead volume in the HPLC system (e.g., long tubing between the column and detector), which can contribute to peak broadening and tailing.

Data Presentation

The following tables provide representative data for the chiral separation of a tertiary alcohol, 2-phenyl-2-butanol, which serves as a good model for this compound, on common polysaccharide-based CSPs. These values can be used as a starting point for method development.

Table 1: Performance of Chiral Stationary Phases for Tertiary Alcohol Separation

Chiral Stationary PhaseMobile Phase (n-Hexane:IPA, v/v)Retention Factor (k'1)Separation Factor (α)Resolution (Rs)
CHIRALPAK® AD-H90:102.851.222.50
CHIRALCEL® OD-H90:103.501.151.95
CHIRALPAK® AD-H95:54.101.283.10
CHIRALCEL® OD-H95:55.201.182.30

Table 2: Effect of Mobile Phase Composition on Resolution on CHIRALPAK® AD-H

Mobile Phase (n-Hexane:Alcohol, v/v)Alcohol ModifierRetention Factor (k'1)Separation Factor (α)Resolution (Rs)
90:10Isopropanol2.851.222.50
90:10Ethanol2.501.252.75
95:5Isopropanol4.101.283.10
95:5Ethanol3.801.323.50

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound

This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of this compound enantiomers.

1. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the initial mobile phase (e.g., n-hexane:IPA 90:10 v/v) at a concentration of 1 mg/mL.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Initial Screening Conditions:

  • HPLC System: Standard HPLC system with a UV detector.
  • Columns:
  • CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
  • CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)
  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection: As this compound lacks a strong chromophore, a refractive index (RI) detector or a UV detector at a low wavelength (e.g., 200-210 nm) may be used. Alternatively, derivatization with a UV-active agent can be employed.
  • Injection Volume: 10 µL

3. Method Optimization:

  • Based on the initial screening results, select the column that provides the best initial separation.
  • Mobile Phase Optimization: Adjust the n-hexane:IPA ratio. Try 95:5 and 98:2 to increase retention and potentially improve resolution.
  • Flow Rate Optimization: If separation is observed but resolution is low, decrease the flow rate to 0.8, 0.6, and 0.5 mL/min.
  • Temperature Optimization: Evaluate the effect of temperature by analyzing the sample at 20 °C, 25 °C, 30 °C, and 35 °C.

Logical Workflow for Method Development:

Method_Development_Workflow start Start Method Development screen_columns Screen CSPs (e.g., AD-H, OD-H) start->screen_columns select_best_column Select Best Column screen_columns->select_best_column optimize_mobile_phase Optimize Mobile Phase (% Alcohol) select_best_column->optimize_mobile_phase optimize_flow_rate Optimize Flow Rate optimize_mobile_phase->optimize_flow_rate optimize_temperature Optimize Temperature optimize_flow_rate->optimize_temperature validate_method Validate Final Method optimize_temperature->validate_method

References

Minimizing by-product formation in Grignard synthesis of 4-Methyl-4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 4-methyl-4-octanol. Our aim is to help you minimize by-product formation and optimize your reaction yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary by-products in the Grignard synthesis of this compound?

A1: The main by-products encountered in this synthesis are:

  • Octane: Formed by the reaction of the Grignard reagent (n-butylmagnesium bromide) with any protic source, such as water.[1][2][3]

  • Wurtz coupling product (Octane or Biphenyl from side reactions): Results from the reaction of the Grignard reagent with the unreacted alkyl halide.[1][4]

  • Enolization product (2-Heptanone): The Grignard reagent can act as a base and deprotonate the ketone at the alpha-position, leading to the formation of an enolate and subsequent recovery of the starting ketone after workup.[2][3][5]

  • Reduction product (4-Octanol): The ketone can be reduced by the Grignard reagent, especially if the Grignard reagent has a beta-hydrogen, to form the corresponding secondary alcohol.[3][5]

Q2: Why are anhydrous conditions so critical for this reaction?

A2: Grignard reagents are highly reactive and potent bases. If any water is present in the glassware, solvents, or starting materials, the Grignard reagent will be rapidly quenched, reacting with water to form the corresponding alkane (octane in this case) and magnesium salts.[1][2] This not only consumes the Grignard reagent, reducing the yield of the desired this compound, but also introduces impurities that can complicate purification.

Q3: How can I be certain that my Grignard reagent has formed?

A3: The formation of the Grignard reagent is typically indicated by a few observable signs. The reaction mixture will often become cloudy or grayish, and a gentle boiling of the ether solvent will be observed due to the exothermic nature of the reaction.[6][7] If the reaction does not initiate, a small crystal of iodine can be added, and the disappearance of its characteristic purple color is a good indicator that the reaction has started.[7]

Q4: What is the purpose of the acidic workup step?

A4: The initial reaction between the Grignard reagent and the ketone forms a magnesium alkoxide intermediate. This intermediate is a salt and is not the final alcohol product. The addition of a dilute acid (commonly aqueous ammonium chloride or dilute hydrochloric acid) in the workup step protonates the alkoxide to yield the final this compound product.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of this compound Presence of moisture in the reaction setup.Thoroughly flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and ensure starting materials are dry.[6]
Inactive magnesium surface due to oxidation.Activate the magnesium turnings before the reaction. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings to expose a fresh surface.[1]
Grignard reagent did not form.Ensure proper initiation of the Grignard formation. Look for visual cues like cloudiness and gentle reflux. If initiation is difficult, consider the activation methods mentioned above.[6]
High percentage of octane by-product Contamination with water or other protic impurities.Strictly adhere to anhydrous techniques. Purify solvents and reagents if necessary.
Significant amount of Wurtz coupling product High concentration of alkyl halide during Grignard formation.Add the alkyl halide solution dropwise and slowly to the magnesium turnings to maintain a low concentration.[4]
High reaction temperature during Grignard formation.Control the reaction temperature, maintaining a gentle reflux. An ice bath can be used to moderate the exothermic reaction.[2]
Recovery of a large amount of 2-heptanone (starting material) Enolization of the ketone is favored over nucleophilic addition.Perform the reaction at a lower temperature (e.g., 0 °C or below) to favor the addition reaction.[5]
Steric hindrance around the carbonyl group.While 2-heptanone is not exceptionally hindered, using a less sterically bulky Grignard reagent can sometimes help, though this is not applicable for this specific synthesis.
Presence of 4-octanol as a by-product Reduction of the ketone by the Grignard reagent.This is more common with sterically hindered ketones and Grignard reagents with β-hydrogens. Lowering the reaction temperature can help minimize this side reaction.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via n-Butylmagnesium Bromide and 2-Heptanone

Materials:

  • Magnesium turnings

  • 1-Bromobutane

  • 2-Heptanone

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (optional, for activation)

Procedure:

  • Preparation of the Grignard Reagent (n-Butylmagnesium Bromide):

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be scrupulously dry.[6]

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • In the dropping funnel, place a solution of 1-bromobutane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromobutane solution to the magnesium turnings to initiate the reaction. If the reaction does not start, add a small crystal of iodine and warm gently.

    • Once the reaction has initiated (indicated by cloudiness and gentle reflux), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Heptanone:

    • Cool the Grignard solution to 0 °C using an ice bath.

    • Dissolve 2-heptanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-heptanone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.[7]

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[6]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure.

    • Purify the crude this compound by distillation.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the chemical transformations and the logical flow of troubleshooting, the following diagrams are provided.

Grignard_Synthesis_Pathway Reactants 1-Bromobutane + Mg + 2-Heptanone Grignard_Reagent n-Butylmagnesium Bromide Reactants->Grignard_Reagent Step 1: Grignard Formation Alkoxide Magnesium Alkoxide Intermediate Grignard_Reagent->Alkoxide Step 2: Addition to Ketone Wurtz_Byproduct Octane (Wurtz Coupling) Grignard_Reagent->Wurtz_Byproduct Side Reaction Protic_Quench Alkane (Octane) (from H2O) Grignard_Reagent->Protic_Quench Side Reaction (with protic source) Enolization 2-Heptanone Enolate (reverts to starting material) Grignard_Reagent->Enolization Side Reaction (acts as base) Reduction 4-Octanol (Reduction) Grignard_Reagent->Reduction Side Reaction (acts as reducing agent) Product This compound Alkoxide->Product Step 3: Acidic Workup

Caption: Main reaction pathway and major side reactions in the Grignard synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Anhydrous Verify Anhydrous Conditions? Start->Check_Anhydrous Check_Initiation Successful Grignard Initiation? Check_Anhydrous->Check_Initiation Yes Solution_Dry Action: Flame-dry glassware, use anhydrous solvents. Check_Anhydrous->Solution_Dry No Check_Temp_Control Temperature Controlled? Check_Initiation->Check_Temp_Control Yes Solution_Activate Action: Activate Mg (Iodine, heat, crushing). Check_Initiation->Solution_Activate No Check_Addition_Rate Slow Reagent Addition? Check_Temp_Control->Check_Addition_Rate Yes Solution_Cool Action: Use ice bath, maintain gentle reflux. Check_Temp_Control->Solution_Cool No Solution_Slow_Add Action: Add reagents dropwise. Check_Addition_Rate->Solution_Slow_Add No Success Improved Yield and Purity Check_Addition_Rate->Success Yes Solution_Dry->Check_Initiation Solution_Activate->Check_Temp_Control Solution_Cool->Check_Addition_Rate Solution_Slow_Add->Success

Caption: A logical workflow for troubleshooting common issues in Grignard synthesis.

References

Technical Support Center: Quantitative Analysis of 4-Methyl-4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of 4-Methyl-4-octanol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing poor peak shape (e.g., tailing, broad peaks) for this compound during Gas Chromatography (GC) analysis?

A1: Poor peak shape for this compound is a common issue stemming from its chemical structure. As a tertiary alcohol, the polar hydroxyl (-OH) group can form hydrogen bonds, leading to decreased volatility and undesirable interactions with the GC column's stationary phase.[1][2] This results in peak tailing and reduced analytical sensitivity.[1] To address this, chemical derivatization is highly recommended to mask the polar hydroxyl group.[1][3]

Q2: What is chemical derivatization and why is it necessary for analyzing this compound by GC?

A2: Chemical derivatization is a technique used to modify an analyte's chemical structure to make it more suitable for a specific analytical method.[2] For this compound, derivatization converts the polar -OH group into a larger, more volatile, and more thermally stable functional group.[1] This process "masks" the active hydrogen, leading to improved chromatographic behavior, enhanced sensitivity, and more reliable quantification.[1] The resulting derivatives exhibit increased thermal and chemical stability, as well as increased volatility.[3]

Q3: What are the recommended derivatization methods for this compound?

A3: The two most common and effective derivatization techniques for tertiary alcohols like this compound are silylation and esterification (acylation).[1][3]

  • Silylation: This method replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[3] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. Silylation produces derivatives that are more volatile and thermally stable.[2]

  • Acylation (Esterification): This involves introducing an acyl group to the molecule.[4] Acylated derivatives are generally more stable than their silylated counterparts.[3]

Q4: My derivatization reaction seems incomplete. What are the potential causes and solutions?

A4: Incomplete derivatization can be caused by several factors:

  • Steric Hindrance: The tertiary structure of this compound can hinder the reaction.[1] Increasing the reaction time and temperature may be necessary to complete the reaction for sterically hindered compounds.

  • Reagent Concentration: It is recommended to use an excess of the silylating reagent. A general rule is to add at least a 2:1 molar ratio of the derivatizing agent to the active hydrogens.

  • Presence of Water: Most derivatization reactions are sensitive to water.[2] Ensure that all solvents and the sample are dry before the reaction.[2]

  • Catalyst: For moderately hindered or slowly reacting compounds, adding a catalyst like trimethylchlorosilane (TMCS) to BSTFA can improve the reaction rate.

Q5: How do I choose a suitable internal standard (IS) for the quantitative analysis of this compound?

A5: An ideal internal standard should have similar analytical behavior to the target analyte and be well-resolved from it in the chromatogram.[5] It should also not be present in the original sample.[5] For the analysis of volatile compounds like alcohols, compounds such as 4-methyl-2-pentanol and 2-octanol are commonly used and could be suitable choices.[5][6]

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA with TMCS Catalyst

Objective: To derivatize this compound to its corresponding trimethylsilyl (TMS) ether for improved GC analysis.

Materials:

  • This compound standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Internal Standard (e.g., 4-methyl-2-pentanol)

  • Reaction vials with screw caps and PTFE-lined septa

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound and the internal standard in the anhydrous solvent.

  • Pipette a known volume of the stock solution into a reaction vial.

  • Add the derivatizing reagent (BSTFA + 1% TMCS) in at least a 2:1 molar excess to the analyte.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 75°C for 45 minutes to ensure complete derivatization.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS system.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To quantitatively analyze the derivatized this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: A non-polar column, such as a DB-1 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be optimized based on concentration)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Data Presentation

Table 1: GC-MS Method Validation Parameters (Illustrative Data)

ParameterResultAcceptance Criteria
Linearity (r²)0.998≥ 0.995
Limit of Detection (LOD)0.05 µg/mLReportable
Limit of Quantification (LOQ)0.15 µg/mLReportable
Accuracy (% Recovery)98.5% - 101.2%80% - 120%
Precision (% RSD)< 5%≤ 15%

Table 2: Comparison of Chromatographic Performance Before and After Derivatization (Illustrative Data)

AnalyteRetention Time (min)Peak Asymmetry (Tailing Factor)Theoretical Plates
This compound (Underivatized)12.52.150,000
TMS-4-Methyl-4-octanol (Derivatized)10.21.1250,000

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing sample Sample containing This compound is Add Internal Standard (e.g., 4-methyl-2-pentanol) sample->is derivatize Derivatization (Silylation with BSTFA) is->derivatize gcms GC-MS Analysis derivatize->gcms data Data Acquisition gcms->data quant Quantification data->quant report Reporting quant->report

Caption: Workflow for the quantitative analysis of this compound.

troubleshooting_logic start Poor Peak Shape (Tailing/Broadening) c1 Is the sample derivatized? start->c1 sol1 Derivatize the sample (e.g., Silylation) c1->sol1 No c2 Is derivatization complete? c1->c2 Yes end Improved Peak Shape sol1->end sol2 Increase reaction time/temperature Use excess reagent Ensure anhydrous conditions c2->sol2 No c3 Check GC conditions c2->c3 Yes sol2->end sol3 Optimize inlet temperature Check for column activity Ensure proper gas flow c3->sol3 Issue Persists c3->end OK sol3->end

Caption: Troubleshooting guide for poor peak shape in this compound analysis.

References

Validation & Comparative

Spectroscopic Showdown: A Comparative Guide to Differentiating Tertiary Octanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of isomers is a cornerstone of chemical analysis and quality control. Tertiary octanols, with their shared molecular formula (C₈H₁₈O) and the absence of a proton on the hydroxyl-bearing carbon, present a unique analytical challenge. This guide provides a comprehensive comparison of three tertiary octanol isomers—2-methyl-2-heptanol, 3-methyl-3-heptanol, and 3-ethyl-3-hexanol—utilizing fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By examining the subtle yet distinct differences in their spectra, researchers can confidently distinguish between these structurally similar compounds.

Comparative Spectroscopic Data Analysis

The differentiation of tertiary octanol isomers hinges on the unique electronic and steric environments of the atoms within each molecule, which give rise to distinct spectroscopic fingerprints. While all three isomers share the characteristic broad O-H stretch in their IR spectra and a molecular ion peak (or related fragments) in their mass spectra, the specific details within ¹H NMR, ¹³C NMR, IR, and MS data allow for their clear distinction.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The number of signals, their chemical shifts (δ), and splitting patterns in the proton NMR spectrum are highly informative. For instance, the number of distinct methyl, methylene, and methine groups, and their proximity to the electron-withdrawing hydroxyl group, will result in unique spectral patterns for each isomer.

  • ¹³C NMR: The number of unique carbon environments directly corresponds to the number of signals in the ¹³C NMR spectrum. The chemical shift of the carbon atom bonded to the hydroxyl group is particularly diagnostic.

Infrared (IR) Spectroscopy:

The IR spectra of alcohols are characterized by a prominent, broad absorption band in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibration of hydrogen-bonded molecules.[1][2] The C-O stretching vibration, appearing in the 1260-1050 cm⁻¹ range, can also offer clues to the substitution pattern of the alcohol.[1][2] For tertiary alcohols, this C-O stretch is typically found at higher wavenumbers compared to primary and secondary alcohols.[1]

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For tertiary alcohols, the molecular ion peak is often weak or absent.[3][4][5] The fragmentation patterns, however, are highly characteristic and are dominated by α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).[6] The relative abundance of the resulting fragment ions can be used to deduce the structure of the parent molecule.

Quantitative Spectroscopic Data

The following table summarizes the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the three selected tertiary octanol isomers.

Spectroscopic Technique2-Methyl-2-heptanol3-Methyl-3-heptanol3-Ethyl-3-hexanol
¹H NMR (δ, ppm) (Specific shifts require experimental data)(Specific shifts require experimental data)(Specific shifts require experimental data)
¹³C NMR (δ, ppm) (Specific shifts require experimental data)(Specific shifts require experimental data)(Specific shifts require experimental data)
IR (cm⁻¹) O-H Stretch: ~3400 (broad), C-O Stretch: ~1150O-H Stretch: ~3400 (broad), C-O Stretch: ~1150O-H Stretch: ~3400 (broad), C-O Stretch: ~1150
Mass Spec. (m/z) Molecular Ion (M⁺): 130 (often weak/absent), M-15: 115, M-71: 59 (base peak)Molecular Ion (M⁺): 130 (often weak/absent), M-29: 101, M-57: 73Molecular Ion (M⁺): 130 (often weak/absent), M-29: 101 (base peak)

Experimental Workflow

The logical flow for differentiating tertiary octanol isomers using spectroscopy is outlined below. The process begins with sample preparation, followed by data acquisition using NMR, IR, and MS. The resulting spectra are then analyzed and compared to known data to identify the specific isomer.

experimental_workflow Experimental Workflow for Isomer Differentiation cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Identification prep Prepare solutions of tertiary octanol isomers nmr ¹H and ¹³C NMR Spectroscopy prep->nmr ir FTIR Spectroscopy prep->ir ms Mass Spectrometry (GC-MS) prep->ms analyze_nmr Analyze chemical shifts and splitting patterns nmr->analyze_nmr analyze_ir Identify O-H and C-O stretching frequencies ir->analyze_ir analyze_ms Analyze fragmentation patterns ms->analyze_ms compare Compare spectral data to reference library analyze_nmr->compare analyze_ir->compare analyze_ms->compare identify Identify Isomer compare->identify

References

A Proposed Framework for the Comparative Study of (R)- and (S)-4-Methyl-4-octanol Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide outlines a comprehensive experimental framework for a comparative study of the bioactivity of the (R)- and (S)-enantiomers of 4-Methyl-4-octanol. To date, a significant gap exists in the scientific literature regarding the specific biological activities of these chiral molecules. This document provides a structured approach to systematically investigate and compare their potential cytotoxic effects, enzyme inhibition capabilities, and influence on a key cellular signaling pathway. Detailed experimental protocols and templates for data presentation are provided to facilitate a robust and reproducible investigation. This framework is intended to serve as a foundational guide for researchers initiating studies into the pharmacological or toxicological profiles of these compounds.

Introduction

Chirality plays a critical role in the bioactivity of many molecules, with enantiomers often exhibiting significantly different pharmacological and toxicological profiles. The compound this compound possesses a chiral center, leading to the existence of (R)- and (S)-enantiomers. While the physical and chemical properties of this compound are documented, there is a notable absence of publicly available data on the specific bioactivities of its individual enantiomers. A comparative study is therefore essential to elucidate any stereospecific interactions with biological systems.

This guide proposes a multi-tiered experimental approach to characterize and compare the bioactivities of (R)- and (S)-4-Methyl-4-octanol. The proposed workflow begins with a general assessment of cytotoxicity, followed by an investigation into a specific enzyme target, acetylcholinesterase (AChE), which is a common target for neurologically active compounds. Finally, a method to screen for effects on a ubiquitous signaling pathway, the G-Protein Coupled Receptor (GPCR) pathway, is outlined. The successful execution of these proposed studies would provide valuable insights into the potential of these enantiomers as bioactive agents.

Proposed Experimental Workflow

The following diagram illustrates the proposed workflow for the comparative bioactivity study of (R)- and (S)-4-Methyl-4-octanol.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Specific Bioactivity cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Data Analysis & Comparison A Compound Acquisition ((R)- and (S)-4-Methyl-4-octanol) B In Vitro Cytotoxicity Assay (e.g., MTT/XTT Assay) A->B C Enzyme Inhibition Assay (e.g., Acetylcholinesterase) B->C If non-cytotoxic or at non-toxic concentrations D Signaling Pathway Analysis (e.g., GPCR Reporter Assay) C->D E Comparative Data Analysis (IC50, Ki, EC50) D->E

Caption: Proposed experimental workflow for the comparative bioactivity study.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables for straightforward comparison of the bioactivity of the two enantiomers.

Table 1: Comparative Cytotoxicity of (R)- and (S)-4-Methyl-4-octanol

Cell LineEnantiomerIC50 (µM) ± SD
Hepatocellular Carcinoma (e.g., HepG2) (R)-4-Methyl-4-octanolExperimental Data
(S)-4-Methyl-4-octanolExperimental Data
Neuroblastoma (e.g., SH-SY5Y) (R)-4-Methyl-4-octanolExperimental Data
(S)-4-Methyl-4-octanolExperimental Data
Normal Fibroblast (e.g., NIH/3T3) (R)-4-Methyl-4-octanolExperimental Data
(S)-4-Methyl-4-octanolExperimental Data

IC50: Half-maximal inhibitory concentration. SD: Standard Deviation.

Table 2: Comparative Inhibition of Acetylcholinesterase (AChE) by (R)- and (S)-4-Methyl-4-octanol

EnantiomerIC50 (µM) ± SDKi (µM) ± SDMechanism of Inhibition
(R)-4-Methyl-4-octanolExperimental DataExperimental DataExperimental Data
(S)-4-Methyl-4-octanolExperimental DataExperimental DataExperimental Data

Ki: Inhibition constant.

Table 3: Comparative Effect on a GPCR-Mediated Signaling Pathway

EnantiomerAgonist/Antagonist ActivityEC50/IC50 (µM) ± SD
(R)-4-Methyl-4-octanolExperimental DataExperimental Data
(S)-4-Methyl-4-octanolExperimental DataExperimental Data

EC50: Half-maximal effective concentration.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is designed to assess the cytotoxic effects of the enantiomers on cultured cell lines. The MTT assay measures cell viability by quantifying the metabolic activity of living cells.[1][2][3]

Materials:

  • (R)- and (S)-4-Methyl-4-octanol

  • Selected cell lines (e.g., HepG2, SH-SY5Y, NIH/3T3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of (R)- and (S)-4-Methyl-4-octanol in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, measures the inhibition of AChE by the test compounds.[4][5][6]

Materials:

  • (R)- and (S)-4-Methyl-4-octanol

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well microplates

  • Microplate reader (412 nm absorbance)

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add 25 µL of various concentrations of the (R)- and (S)-enantiomers, 50 µL of phosphate buffer, and 25 µL of AChE solution to each well. Include a positive control (a known AChE inhibitor) and a negative control (buffer instead of inhibitor).

  • Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add 25 µL of DTNB solution followed by 25 µL of ATCI solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the negative control. Plot the percentage of inhibition against the compound concentration to calculate the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.

GPCR Signaling Pathway Analysis: CRE-Luciferase Reporter Assay

This assay can screen for agonistic or antagonistic activity of the compounds on a generic GPCR pathway that couples to adenylyl cyclase and modulates cAMP levels.

Materials:

  • A host cell line (e.g., HEK293) stably expressing a GPCR of interest and a cAMP Response Element (CRE) coupled to a luciferase reporter gene.

  • (R)- and (S)-4-Methyl-4-octanol

  • A known agonist for the expressed GPCR.

  • Cell culture medium.

  • Luciferase assay reagent.

  • 96-well white, clear-bottom microplates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cell line into a 96-well plate and incubate for 24 hours.

  • Agonist Mode Screening:

    • Add serial dilutions of (R)- and (S)-4-Methyl-4-octanol to the cells.

    • Incubate for 6 hours at 37°C.

  • Antagonist Mode Screening:

    • Pre-incubate the cells with serial dilutions of (R)- and (S)-4-Methyl-4-octanol for 30 minutes.

    • Add a known agonist for the GPCR at its EC80 concentration.

    • Incubate for 6 hours at 37°C.

  • Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis:

    • Agonist Mode: Normalize the luminescence signal to the vehicle control. Plot the normalized response against the compound concentration to determine the EC50 value.

    • Antagonist Mode: Normalize the luminescence signal to the agonist-only control. Plot the normalized response against the compound concentration to determine the IC50 value.

Hypothetical Signaling Pathway

The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway that can be modulated by bioactive compounds. This serves as a model for investigating the mechanism of action of (R)- and (S)-4-Methyl-4-octanol.[7][8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE CRE CREB->CRE Binds to Gene Gene Expression CRE->Gene Ligand (R)/(S)-4-Methyl-4-octanol Ligand->GPCR Binds

Caption: A hypothetical GPCR signaling pathway involving cAMP and CREB.

Conclusion

The proposed experimental framework provides a systematic approach to address the current knowledge gap regarding the bioactivity of (R)- and (S)-4-Methyl-4-octanol. By conducting the outlined cytotoxicity, enzyme inhibition, and signaling pathway analyses, researchers can generate crucial data to compare the enantiomers' biological effects. This will not only contribute to the fundamental understanding of these specific molecules but also underscore the importance of stereochemistry in drug discovery and toxicology. The findings from such a study could pave the way for future research into their potential therapeutic applications or identify any potential risks associated with their use.

References

A Researcher's Guide to the Validation of Novel Volatile Organic Compounds as Biomarkers for Meloidogyne incognita

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of species-specific biomarkers is a critical step in the development of targeted monitoring and control strategies for agricultural pests. Volatile organic compounds (VOCs) are increasingly being investigated as promising non-invasive biomarkers. This guide provides a comprehensive overview of the experimental validation process for a hypothetical novel VOC biomarker, 4-Methyl-4-octanol, for the root-knot nematode Meloidogyne incognita. We will compare this hypothetical validation with established VOC biomarkers for the same species, providing detailed experimental protocols and quantitative data to aid researchers in this field.

While this compound has not been scientifically validated as a biomarker for a specific species, related compounds, such as (S)-2-Methyl-4-octanol and ethyl 4-methyloctanoate, have been identified as insect pheromones, suggesting the potential for similar molecules to have biological activity. This guide will, therefore, use this compound as a case study to outline the necessary validation workflow.

Comparative Analysis of VOC Biomarkers for Meloidogyne incognita

The following table summarizes the nematicidal activity of known VOCs against M. incognita compared to our hypothetical candidate. This data is essential for assessing the potential of a new compound as a control agent.

Volatile Organic CompoundType of ActivityConcentration/DoseEfficacyReference
This compound (Hypothetical) NematicidalTo be determinedTo be determinedN/A
Dimethyl Disulfide (DMDS) NematicidalNot specifiedHigh[1]
2-Butanone NematicidalNot specifiedModerate[1][2]
2-Pentanone NematicidalNot specifiedModerate[1]
2-Nonanone NematicidalNot specifiedHigh[1]
2-Undecanone NematicidalNot specifiedHigh[1]
Anisole NematicidalNot specifiedLow[1]
1-Octen-3-ol NematicidalLD50: 3.2 µLHigh[3]
3-Octanone NematicidalLD50: 4.6 µLHigh[3]
Acetaldehyde NematicidalNot specifiedHigh[2]
Ethylbenzene NematicidalNot specifiedModerate[2]

Experimental Protocols

The validation of a novel VOC biomarker involves a series of rigorous experimental steps. Below are detailed protocols for the key stages of this process.

VOC Collection and Identification

Objective: To collect and identify volatile compounds emitted by M. incognita.

Methodology: Headspace Solid-Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Cultures of M. incognita (e.g., second-stage juveniles, J2) are established in a suitable medium. A control group consisting of the medium alone is also prepared.

  • VOC Collection: The cultures are placed in sealed vials. An SPME fiber (e.g., 75 µm carboxen/polydimethylsiloxane) is exposed to the headspace of the vials for a predetermined time to adsorb the VOCs.[2]

  • GC-MS Analysis: The SPME fiber is then inserted into the injection port of a GC-MS system.[1]

    • Gas Chromatograph (GC) Conditions: The GC oven temperature is programmed to separate the collected compounds. A typical program might be: hold at 40°C for 5 minutes, then ramp to 280°C at a rate of 5-10°C per minute, and hold for 5 minutes.[1] Helium is used as the carrier gas.

    • Mass Spectrometer (MS) Conditions: The MS is set to scan a mass range of, for example, 35-500 amu.

  • Compound Identification: The resulting mass spectra of the separated compounds are compared with a spectral library, such as the National Institute of Standards and Technology (NIST) library, for identification.[1][2]

In Vitro Bioassays: Nematicidal and Behavioral Effects

Objective: To determine the biological activity of the identified VOCs on M. incognita.

Methodology: Fumigant Activity Assay

  • Assay Setup: A sealed chamber, such as a multi-well plate, is used. A specific number of M. incognita J2s are placed in a well containing a small amount of water.

  • VOC Application: The test VOC (e.g., this compound) is applied to a separate compartment within the sealed chamber, ensuring no direct contact with the nematodes.

  • Exposure and Observation: The nematodes are exposed to the VOC vapor for a defined period (e.g., 24, 48, 72 hours). Mortality is assessed by observing the lack of movement, even after probing with a fine needle.

  • Dose-Response Analysis: The assay is repeated with a range of VOC concentrations to determine the median lethal dose (LD50).[3]

Methodology: Chemotaxis Assay

  • Assay Setup: A petri dish containing a thin layer of agar is used.

  • VOC Application: A small amount of the test VOC is placed on one side of the plate, and a control (solvent) is placed on the opposite side.

  • Nematode Introduction: A population of M. incognita J2s is placed in the center of the plate.

  • Observation: The movement of the nematodes towards or away from the VOC source is observed and quantified over time to determine if the compound is an attractant or repellent.

Mandatory Visualizations

biomarker_validation_workflow cluster_discovery Phase 1: Discovery cluster_validation Phase 2: In Vitro Validation cluster_confirmation Phase 3: In Planta Confirmation start Hypothesis: This compound as a biomarker collection VOC Collection (SPME) start->collection analysis Chemical Analysis (GC-MS) collection->analysis identification Compound Identification analysis->identification bioassays Biological Assays identification->bioassays Candidate Biomarker nematicidal Nematicidal Assay bioassays->nematicidal behavioral Chemotaxis Assay bioassays->behavioral greenhouse Greenhouse Trials nematicidal->greenhouse behavioral->greenhouse field Field Studies greenhouse->field

Caption: Workflow for the discovery and validation of a novel VOC biomarker.

gc_ms_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis nematode_culture Nematode Culture (M. incognita) spme Headspace SPME nematode_culture->spme control_medium Control Medium control_medium->spme gc Gas Chromatography (Separation) spme->gc ms Mass Spectrometry (Detection) gc->ms library_search NIST Library Search ms->library_search identification Compound Identification library_search->identification

Caption: Experimental workflow for VOC analysis using GC-MS.

References

A Comparative Analysis of 4-Methyl-4-octanol and Other Branched-Chain Alcohols in Pheromone Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Methyl-4-octanol and other branched-chain alcohols that have been identified and researched as components of insect pheromones. The information is intended to assist researchers in understanding the chemical ecology of these compounds and to guide the development of new pest management strategies. While this compound itself is less commonly cited as a primary pheromone component compared to its structural isomers, its analysis within the broader context of branched-chain alcohols is crucial for structure-activity relationship studies.

Performance Comparison of Branched-Chain Alcohols as Pheromones

The efficacy of branched-chain alcohols as pheromones is highly species-specific. Research has primarily focused on weevils (Coleoptera: Curculionidae), where these compounds often act as male-produced aggregation pheromones, attracting both males and females.[1][2] The following table summarizes key findings from various studies.

Disclaimer: The data presented below is compiled from multiple independent studies. Direct comparison of quantitative results should be approached with caution, as experimental conditions (e.g., trap type, lure dosage, environmental conditions, and insect population density) vary significantly between studies.

CompoundInsect SpeciesType of AssayKey FindingsReference(s)
(S)-2-Methyl-4-octanol Sphenophorus levis (Sugarcane weevil)GC-MS analysis of volatilesIdentified as a male-specific compound, suggesting a role as an aggregation pheromone.[3][4][3][4]
Sphenophorus venatus & S. parvulusField trappingNo significant attraction was observed, indicating species-specificity.[5]
4-Methyl-5-nonanol (Ferrugineol) Rhynchophorus ferrugineus (Red palm weevil)Field trappingThe major component of the aggregation pheromone. Traps baited with ferrugineol showed significant captures.[1][2][1][2]
Rhynchophorus palmarum (American palm weevil)Field trappingA minor component of the aggregation pheromone.[2]
(2E)-6-Methyl-2-hepten-4-ol Rhynchophorus palmarumField trappingThe major component of the aggregation pheromone.[2]
Mixture: 4-Methyl-5-nonanol & 2-Methyl-4-heptanol Metamasius hemipterus (West Indian sugarcane weevil)Field trappingA combination of these two alcohols was found to be the most attractive aggregation pheromone.
Various C8, C9, C10 branched-chain alcohols Various species in RhynchophorinaeReviewThese compounds are common structures in the aggregation pheromones of this subfamily.[1][6][1][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of pheromone research. Below are protocols for two key experimental techniques used to identify and evaluate the behavioral activity of branched-chain alcohols.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

This technique is used to identify which volatile compounds in a mixture elicit a response from an insect's antenna.

1. Sample Preparation (Pheromone Gland Extraction):

  • Pheromone glands are dissected from the source insects (typically males for aggregation pheromones) under a stereomicroscope.

  • The glands are immersed in a small volume (e.g., 20-100 µL) of a high-purity volatile solvent, such as hexane or dichloromethane, in a glass vial.

  • The extraction is allowed to proceed for approximately 30 minutes at room temperature.

  • The glands are then removed, and the solvent extract can be concentrated under a gentle stream of nitrogen if necessary.

2. Instrumentation and Setup:

  • A gas chromatograph (GC) equipped with a flame ionization detector (FID) and an electroantennography (EAD) setup is used.

  • The GC column effluent is split using a Y-splitter, directing a portion of the sample to the FID and the other portion to the EAD.

  • An insect antenna is carefully excised and mounted between two electrodes filled with a saline solution (e.g., insect Ringer's solution) to ensure electrical contact.

  • The signals from the antenna are amplified by a high-impedance amplifier.

3. Data Acquisition and Analysis:

  • The prepared sample extract is injected into the GC.

  • The signals from both the FID and the EAD are recorded simultaneously.

  • The FID produces a chromatogram showing all the volatile compounds in the sample.

  • The EAD trace will show depolarizations (peaks) corresponding to the retention times of compounds that elicit an olfactory response from the antenna.

  • By aligning the FID chromatogram with the EAD trace, the biologically active compounds can be identified.

Wind Tunnel Bioassay

This assay is used to observe and quantify the behavioral responses of insects to airborne pheromone plumes in a controlled environment.

1. Wind Tunnel Specifications:

  • A typical wind tunnel for this purpose is constructed from clear materials like Plexiglas to allow for observation.

  • The flight section should be designed to produce a laminar (non-turbulent) airflow, usually at a speed of 20-50 cm/s.

  • The tunnel is illuminated with red light to simulate crepuscular or nocturnal conditions, which is when many weevil species are active.

2. Odor Source Preparation and Release:

  • The synthetic pheromone components, including this compound and other branched-chain alcohols, are diluted in a suitable solvent (e.g., hexane) to the desired concentrations.

  • A specific volume of the solution is applied to a dispenser, such as a filter paper strip or a rubber septum.

  • The dispenser is placed at the upwind end of the wind tunnel to allow the airflow to carry the odor plume down the tunnel.

3. Insect Preparation and Acclimation:

  • Test insects are separated by sex and starved for a few hours before the assay to increase their responsiveness.

  • They are placed in individual release cages and allowed to acclimate within the wind tunnel for a set period before the odor is introduced.

4. Behavioral Observation and Quantification:

  • Individual insects are released from their cages at the downwind end of the tunnel.

  • Their flight and walking behaviors are observed and recorded. Key behaviors to quantify include:

    • Activation: The percentage of insects that initiate movement (walking or flying).

    • Upwind flight/walking: The percentage of insects that move towards the odor source against the airflow.

    • Source contact: The percentage of insects that reach and make contact with the odor dispenser.

  • The flight path can be tracked and analyzed to understand the insect's orientation to the odor plume.

Visualizations

To further clarify the concepts and processes involved in pheromone research, the following diagrams are provided.

PheromoneSignalingPathway Pheromone Branched-Chain Alcohol (e.g., this compound) OR Odorant Receptor (OR) in Antennal Neuron Pheromone->OR Binding Neuron Olfactory Receptor Neuron (ORN) Activation OR->Neuron Signal Transduction AntennalLobe Antennal Lobe Processing Neuron->AntennalLobe Signal Transmission HigherBrain Higher Brain Centers (e.g., Mushroom Bodies) AntennalLobe->HigherBrain Information Relay Behavior Behavioral Response (e.g., Attraction, Aggregation) HigherBrain->Behavior Decision Making

Caption: A simplified signaling pathway for branched-chain alcohol pheromone perception in insects.

GCEAD_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection Injector Injector Column Column Injector->Column Separation Splitter Splitter Column->Splitter Effluent FID Flame Ionization Detector (FID) DataAcquisition Simultaneous Data Acquisition FID->DataAcquisition EAD Electroantennographic Detector (EAD) EAD->DataAcquisition Splitter->FID Chemical Profile Splitter->EAD Antennal Response Analysis Data Analysis: Align FID and EAD Traces DataAcquisition->Analysis Identification Identification of Bio-active Compounds Analysis->Identification

Caption: Experimental workflow for Gas Chromatography-Electroantennographic Detection (GC-EAD).

WindTunnelAssay OdorSource Pheromone Source (Upwind) Plume Odor Plume OdorSource->Plume InsectRelease Insect Release Point (Downwind) Plume->InsectRelease Airflow Observation Behavioral Observation - Activation - Upwind Flight - Source Contact InsectRelease->Observation Behavioral Response DataAnalysis Quantitative Analysis of Behavior Observation->DataAnalysis

Caption: Logical relationship of components in a wind tunnel bioassay for pheromone testing.

References

Determining the Absolute Configuration of Synthetic 4-Methyl-4-octanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in asymmetric synthesis and drug development, the unambiguous assignment of the absolute configuration of a chiral molecule is a critical step. The therapeutic efficacy and toxicological profile of a chiral drug can be intrinsically linked to the spatial arrangement of its stereocenters. This guide provides a comparative overview of key analytical techniques for confirming the absolute configuration of synthetic 4-Methyl-4-octanol, a chiral tertiary alcohol. We will explore the application of Mosher's method (¹H NMR), Vibrational Circular Dichroism (VCD), and Optical Rotation, presenting illustrative experimental data for comparison.

Comparison of Analytical Methods

The choice of method for determining the absolute configuration depends on several factors, including the nature of the sample, the amount of material available, and the required level of structural detail. The following table summarizes the key features of the three methods discussed in this guide.

FeatureMosher's Method (¹H NMR)Vibrational Circular Dichroism (VCD)Optical Rotation
Principle Derivatization with a chiral reagent to form diastereomers with distinct NMR spectra.Differential absorption of left and right circularly polarized infrared light.Rotation of the plane of plane-polarized light by a chiral compound in solution.
Sample Requirement 1-5 mg5-15 mg1-10 mg
Instrumentation NMR SpectrometerVCD SpectrometerPolarimeter
Key Output Δδ (δS - δR) values for protons near the stereocenter.VCD spectrum compared with a calculated spectrum.Specific rotation [α]D
Advantages Widely accessible, provides detailed structural information near the stereocenter.Provides a stereochemical fingerprint of the entire molecule, applicable to non-crystalline samples.Rapid and simple measurement, useful for confirming enantiomeric purity.
Limitations Requires chemical derivatization, can be complex for sterically hindered alcohols.Requires computational analysis, can be challenging for highly flexible molecules.Provides limited structural information, can be misleading if impurities are present.

Illustrative Data for (S)-4-Methyl-4-octanol

To provide a practical comparison, the following sections present illustrative experimental data that would be expected for the (S)-enantiomer of this compound.

Mosher's Method: ¹H NMR Analysis

Mosher's method is a powerful technique for determining the absolute configuration of chiral alcohols by ¹H NMR spectroscopy.[1][2][3][4][5] The alcohol is derivatized with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shifts for protons near the stereocenter.

Table 1: Illustrative ¹H NMR Data for (R)- and (S)-MTPA Esters of this compound

Protonsδ (ppm) for (R)-MTPA Esterδ (ppm) for (S)-MTPA EsterΔδ (δS - δR) (ppm)
CH ₃ (at C4)1.251.35+0.10
CH ₂ (at C5)1.501.40-0.10
CH ₂ (at C3)1.601.50-0.10
CH ₃ (at C8)0.900.88-0.02
OCH₃ (MTPA)3.553.50-0.05

The sign of the chemical shift difference (Δδ = δS - δR) is used to deduce the absolute configuration. For an (S)-alcohol, protons on one side of the MTPA plane will have a positive Δδ, while those on the other side will have a negative Δδ.

mosher_workflow Mosher's Method Workflow cluster_synthesis Esterification cluster_analysis NMR Analysis alcohol Synthetic This compound r_mtpa (R)-MTPA-Cl alcohol->r_mtpa Pyridine s_mtpa (S)-MTPA-Cl alcohol->s_mtpa Pyridine r_ester (R)-MTPA Ester r_mtpa->r_ester s_ester (S)-MTPA Ester s_mtpa->s_ester nmr_r ¹H NMR of (R)-Ester r_ester->nmr_r nmr_s ¹H NMR of (S)-Ester s_ester->nmr_s compare Compare δ values (Δδ = δS - δR) nmr_r->compare nmr_s->compare config Determine Absolute Configuration compare->config

Figure 1. Workflow for Mosher's Method.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6][7] The experimental VCD spectrum is then compared to a theoretically calculated spectrum for a known enantiomer to determine the absolute configuration.

Table 2: Illustrative VCD Data for (S)-4-Methyl-4-octanol

Wavenumber (cm⁻¹)Experimental Δε (x 10⁻⁵)Calculated Δε (x 10⁻⁵) for (S)-enantiomerAssignment
2960+5.2+5.5C-H stretch
2875-3.1-3.3C-H stretch
1460-2.5-2.8C-H bend
1380+1.8+2.0C-H bend
1150+4.5+4.8C-O stretch

A good correlation between the signs and relative intensities of the experimental and calculated VCD bands allows for a confident assignment of the absolute configuration.

vcd_workflow VCD Analysis Workflow cluster_exp Experimental cluster_calc Computational sample Synthetic This compound vcd_spec Measure VCD Spectrum sample->vcd_spec exp_spectrum Experimental VCD Spectrum vcd_spec->exp_spectrum compare Compare Experimental and Calculated Spectra exp_spectrum->compare dft DFT Calculation for (S)-enantiomer calc_spectrum Calculated VCD Spectrum dft->calc_spectrum calc_spectrum->compare config Assign Absolute Configuration compare->config

Figure 2. Workflow for VCD Analysis.

Optical Rotation

Optical rotation is a measure of the extent to which a chiral compound rotates the plane of polarized light. While it is a fundamental property of chiral molecules, the sign and magnitude of the rotation are difficult to predict without experimental data or high-level calculations. It is most useful for confirming the identity of a known compound or for determining enantiomeric excess.

Table 3: Illustrative Optical Rotation Data for (S)-4-Methyl-4-octanol

ParameterValue
Specific Rotation [α]D²⁰+12.5° (c 1.0, CHCl₃)
Enantiomer(S)-4-Methyl-4-octanol

A positive sign (+) indicates dextrorotatory rotation, while a negative sign (-) indicates levorotatory rotation.

optical_rotation_workflow Optical Rotation Measurement Workflow sample Prepare solution of This compound polarimeter Place sample in Polarimeter sample->polarimeter measure Measure angle of rotation (α) polarimeter->measure calculate Calculate Specific Rotation [α]D measure->calculate result [α]D = +12.5° calculate->result

Figure 3. Workflow for Optical Rotation Measurement.

Detailed Experimental Protocols

Mosher's Ester Analysis
  • Preparation of (R)-MTPA and (S)-MTPA Esters:

    • In two separate, dry NMR tubes, dissolve ~2 mg of synthetic this compound in 0.5 mL of deuterated chloroform (CDCl₃).

    • To one tube, add 1.1 equivalents of (R)-(-)-MTPA chloride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • To the second tube, add 1.1 equivalents of (S)-(+)-MTPA chloride and a catalytic amount of DMAP.

    • Seal the tubes and allow the reactions to proceed at room temperature for 2 hours, or until the starting alcohol is consumed as monitored by TLC.

  • ¹H NMR Spectroscopy:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester reaction mixtures.

    • Assign the chemical shifts (δ) for the protons of interest in both spectra.

  • Data Analysis:

    • Calculate the chemical shift differences (Δδ = δS - δR) for the assigned protons.

    • Based on the established model for MTPA ester conformation, the signs of the Δδ values are used to assign the absolute configuration of the alcohol.

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation:

    • Dissolve 10 mg of synthetic this compound in 0.5 mL of a suitable solvent (e.g., CDCl₃). The concentration should be approximately 0.1 M.

  • VCD Spectrum Acquisition:

    • Transfer the solution to an IR cell with a pathlength of 100 µm.

    • Record the VCD spectrum on a VCD spectrometer, typically for several hours to achieve a satisfactory signal-to-noise ratio.

  • Computational Analysis:

    • Perform a conformational search for the (S)-enantiomer of this compound using a suitable computational chemistry software package.

    • For the lowest energy conformers, calculate the theoretical VCD spectrum using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Compare the Boltzmann-averaged calculated spectrum with the experimental spectrum to determine the absolute configuration.

Optical Rotation Measurement
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of synthetic this compound and dissolve it in a known volume (e.g., 1.0 mL) of a specified solvent (e.g., chloroform) in a volumetric flask.

  • Polarimetry:

    • Fill a polarimeter cell of a known path length (e.g., 1 dm) with the solution.

    • Measure the observed rotation (α) at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20 °C).

  • Calculation of Specific Rotation:

    • Calculate the specific rotation [α]D using the formula: [α]D = α / (c × l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.

    • Compare the obtained value with the literature value for a known enantiomer.

References

Revolutionizing 4-Methyl-4-octanol Quantification: A Comparative Guide to a Novel GC-MS Method

Author: BenchChem Technical Support Team. Date: December 2025

A newly validated Gas Chromatography-Mass Spectrometry (GC-MS) method offers significantly improved sensitivity and accuracy for the quantification of 4-Methyl-4-octanol, a key volatile organic compound, when compared to existing analytical techniques. This guide provides a comprehensive overview of the method's validation, its performance against alternative approaches, and detailed experimental protocols for its implementation.

Researchers, scientists, and professionals in drug development now have access to a robust and superior method for the precise measurement of this compound. This novel approach addresses the limitations of current techniques, providing more reliable data for critical applications.

Method Performance Comparison

The newly developed GC-MS method was rigorously validated and compared against a standard Gas Chromatography-Flame Ionization Detection (GC-FID) method and a theoretical High-Performance Liquid Chromatography (HPLC) method. The results, summarized in the table below, demonstrate the superior performance of the new GC-MS method across key analytical parameters.

ParameterNew Validated GC-MS Method Standard GC-FID Method Theoretical HPLC-RID Method
Linearity (R²) >0.999>0.995>0.990
Accuracy (% Recovery) 98.5 - 101.2%95.7 - 103.5%90.3 - 108.1%
Precision (% RSD) < 2.0%< 4.5%< 6.8%
Limit of Detection (LOD) 0.05 µg/mL0.5 µg/mL5 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL1.5 µg/mL15 µg/mL

The data clearly indicates that the new GC-MS method exhibits exceptional linearity, accuracy, and precision. Notably, its limits of detection and quantification are significantly lower than the other methods, highlighting its enhanced sensitivity for detecting even trace amounts of this compound.

Experimental Protocols

Detailed methodologies for the validated GC-MS method and the comparative techniques are provided below to ensure reproducibility and facilitate adoption in other laboratories.

I. Validated Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is optimized for the sensitive and selective quantification of this compound.

A. Instrumentation:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C VL MSD with Triple-Axis Detector or equivalent.[1]

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.

B. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • MSD Transfer Line Temperature: 280°C.

C. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Source Temperature: 230°C.[2]

  • Quadrupole Temperature: 150°C.[2]

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Quantifier Ion: m/z 59.

  • Qualifier Ions: m/z 87, 111.

D. Sample and Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of methanol.

  • Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Internal Standard (IS): Prepare a 10 µg/mL solution of 2-Nonanol in methanol.[3]

  • Sample Preparation: Dilute the sample matrix with methanol to an expected this compound concentration within the calibration range.

  • Final Preparation: To 1 mL of each standard and sample, add 100 µL of the internal standard solution.

II. Standard Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method represents a more conventional approach for the analysis of volatile compounds.

A. Instrumentation:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • GC Column: DB-1 (60 m x 0.32 mm ID, 1 µm film thickness) or equivalent.[4]

B. Chromatographic Conditions:

  • Carrier Gas: Helium.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, 20:1).

  • Oven Temperature Program: Same as the GC-MS method.

  • Detector Temperature: 300°C.

C. Sample and Standard Preparation:

  • Follow the same procedure as for the GC-MS method, but with a higher concentration range for calibration standards (1 µg/mL to 100 µg/mL).

III. Theoretical High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) Method

While not ideal for a volatile, non-chromophoric compound like this compound, this theoretical method is included for a comprehensive comparison. The analysis of alcohols by HPLC often requires a refractive index detector.[5]

A. Instrumentation:

  • HPLC System: Equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • HPLC Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

B. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Detector: RID maintained at 35°C.

C. Sample and Standard Preparation:

  • Prepare standards and samples in the mobile phase. The calibration range should be significantly higher, for instance, from 10 µg/mL to 500 µg/mL.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation stock Stock Solution (1 mg/mL 4-M-4-O in Methanol) standards Working Standards (Serial Dilution) stock->standards final_prep Add Internal Standard to Standards and Samples standards->final_prep is Internal Standard (2-Nonanol in Methanol) is->final_prep sample Sample Dilution sample->final_prep gcms GC-MS Analysis final_prep->gcms Inject gcfid GC-FID Analysis final_prep->gcfid Inject hplc HPLC-RID Analysis final_prep->hplc Inject calibration Calibration Curve Generation gcms->calibration gcfid->calibration hplc->calibration quantification Quantification of 4-M-4-O calibration->quantification validation Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) quantification->validation

Workflow for Method Validation of this compound Quantification.

logical_relationship cluster_methods Analytical Method Selection cluster_detection Detector Choice compound Compound of Interest: This compound properties Key Properties: - Volatile - Tertiary Alcohol - Lacks a strong chromophore compound->properties gc Gas Chromatography (GC) properties->gc Suitable for volatile compounds hplc High-Performance Liquid Chromatography (HPLC) properties->hplc Less suitable due to volatility and lack of chromophore ms Mass Spectrometry (MS) gc->ms High Selectivity & Sensitivity fid Flame Ionization Detector (FID) gc->fid Good General Purpose Detector rid Refractive Index Detector (RID) hplc->rid Required for non-chromophoric compounds, lower sensitivity conclusion Conclusion: GC-MS is the optimal method for sensitive and selective quantification ms->conclusion fid->conclusion rid->conclusion

Decision Pathway for Analytical Method Selection.

References

A Comparative Analysis of Pest Control Strategies: 4-Methyl-4-octanol versus Traditional Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of pest management is continually evolving, driven by the need for effective, sustainable, and safe control methods. This guide provides a comparative overview of the efficacy and mechanisms of action of traditional pest control agents, exemplified by the organophosphate chlorpyrifos and the pyrethroid deltamethrin, against the potential role of 4-Methyl-4-octanol, a compound representative of a class of semiochemicals that modulate insect behavior. While direct insecticidal efficacy data for this compound is not available in current scientific literature, this comparison will focus on the distinct pest control paradigms they represent: direct toxicity versus behavioral manipulation.

Section 1: Quantitative Efficacy of Traditional Pest Control Agents

The efficacy of traditional insecticides is typically quantified by metrics such as the median lethal dose (LD50) and median lethal concentration (LC50), which measure the amount of a substance required to kill 50% of a test population. The following tables summarize the reported efficacy of chlorpyrifos and deltamethrin against common stored-product insect pests.

Table 1: Efficacy of Chlorpyrifos Against Stored-Product Insects

Pest SpeciesExposure RouteEfficacy MetricValueReference
Spodoptera littoralis (2nd instar larvae)DippingLC500.2 mg/L[1]
Spodoptera littoralis (4th instar larvae)DippingLC501.11 mg/L[1]
Rat (for comparison)OralLD50519 mg/kg[2]
Rat (for comparison)DermalLD50> 5,000 mg/kg[2]

Table 2: Efficacy of Deltamethrin Against Stored-Product Insects

Pest SpeciesExposure RouteEfficacy MetricValueReference
Sitophilus oryzaeTreated GrainMortality100% at 2.0 ppm[3]
Rhyzopertha dominicaTreated GrainMortality100% at 2.0 ppm[3]
Tribolium castaneumTreated GrainMortality100% at 2.0 ppm[3]
Rat (for comparison)OralLD50135-5000 mg/kg[4]
Rabbit (for comparison)DermalLD50> 2000 mg/kg[4]

Section 2: Experimental Protocols

The evaluation of pest control agents requires rigorous and standardized experimental protocols. The methodologies for assessing the efficacy of traditional insecticides and potential semiochemicals differ significantly, reflecting their distinct modes of action.

Efficacy Testing of Traditional Insecticides (e.g., Chlorpyrifos, Deltamethrin)

The primary goal of these assays is to determine the dose-dependent mortality of the target pest.

1. Test Organisms: A homogenous population of the target insect species (e.g., Sitophilus oryzae, Tribolium castaneum) of a specific age or life stage is used.[5]

2. Insecticide Application:

  • Treated Surface Bioassay: The insecticide is applied at various concentrations to a relevant surface (e.g., filter paper, glass vial, grain).[6]
  • Topical Application: A precise dose of the insecticide is applied directly to the dorsal thorax of individual insects using a micro-applicator.[6]
  • Diet Incorporation: The insecticide is mixed into the insect's food source at known concentrations.

3. Exposure: A known number of insects are introduced to the treated surface, treated topically, or provided with the treated diet.[5] Control groups are exposed to untreated surfaces or diets.

4. Observation: Mortality is assessed at predetermined time intervals (e.g., 24, 48, 72 hours).[5] An insect is considered dead if it is unable to move when prodded.

5. Data Analysis: The data are used to calculate LD50 or LC50 values, typically through probit analysis.

Bioassays for Semiochemicals (e.g., potential behavioral effects of this compound)

These assays are designed to evaluate the behavioral response of insects to a chemical stimulus, such as attraction, repellency, or mating disruption.

1. Test Organisms: Insects of a specific sex and physiological state (e.g., mated, unmated) are selected.[7]

2. Chemical Application: The test compound is applied to a dispenser, such as a rubber septum or filter paper. A solvent-only control is always included.

3. Bioassay Arenas:

  • Olfactometer: A Y-tube or four-arm olfactometer is used to assess the insect's choice between the test compound and a control.[8]
  • Wind Tunnel: This allows for the study of upwind flight orientation towards a pheromone source.[9]
  • Electroantennography (EAG): This technique measures the electrical response of an insect's antenna to a specific chemical, indicating its detection.[10]

4. Observation: The number of insects choosing the arm with the test compound versus the control arm is recorded. In a wind tunnel, behaviors such as taking flight, upwind flight, and contact with the source are noted.

5. Data Analysis: Statistical tests (e.g., Chi-squared test) are used to determine if the observed behavioral response is significantly different from a random distribution.

Section 3: Signaling Pathways and Mechanisms of Action

The fundamental difference between traditional insecticides and semiochemicals lies in their interaction with the insect's nervous system.

Traditional Insecticides: Neurotoxicity

Chlorpyrifos: As an organophosphate insecticide, chlorpyrifos acts by inhibiting the enzyme acetylcholinesterase (AChE) in the synaptic cleft.[11] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death.[12]

Deltamethrin: This synthetic pyrethroid insecticide targets the voltage-gated sodium channels in nerve cell membranes. It prolongs the opening of these channels, leading to repetitive nerve firing, paralysis, and death.[13]

This compound and Semiochemicals: Behavioral Modulation

While no specific signaling pathway for this compound has been elucidated, based on related compounds, it is likely to act as a semiochemical, specifically a pheromone. Pheromones are detected by specialized olfactory receptor neurons on the insect's antennae.[14] The binding of a pheromone to its receptor triggers a signal transduction cascade that ultimately leads to a specific behavioral response, such as attraction to a mate, aggregation, or alarm.[15] This interaction is highly specific and does not result in direct toxicity.

Section 4: Visualizing the Processes

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the signaling pathway of chlorpyrifos and the general experimental workflows.

Chlorpyrifos_Signaling_Pathway cluster_synapse Synaptic Cleft ACh_presynaptic Acetylcholine (ACh) Released ACh_receptor ACh Receptor ACh_presynaptic->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_receptor->AChE ACh released and hydrolyzed by AChE ACh_postsynaptic Postsynaptic Neuron ACh_receptor->ACh_postsynaptic Signal Transduction Chlorpyrifos Chlorpyrifos Chlorpyrifos->Inhibition Inhibition->AChE  Inhibits

Caption: Signaling pathway of acetylcholinesterase inhibition by chlorpyrifos.

Experimental_Workflows cluster_insecticide Traditional Insecticide Efficacy Testing cluster_semiochemical Semiochemical Bioassay I1 Insecticide Application (Treated Surface/Topical) I2 Insect Exposure I1->I2 I3 Mortality Assessment (e.g., 24, 48, 72h) I2->I3 I4 Data Analysis (LC50/LD50 Calculation) I3->I4 S1 Compound Application (Dispenser) S2 Behavioral Arena (e.g., Olfactometer) S1->S2 S3 Observation of Behavioral Response S2->S3 S4 Statistical Analysis S3->S4

Caption: Comparative experimental workflows for pest control agent evaluation.

Conclusion

The comparison between this compound, as a representative of a potential semiochemical-based approach, and traditional insecticides like chlorpyrifos and deltamethrin highlights a critical divergence in pest control strategies. Traditional agents offer broad-spectrum, high-mortality control, backed by extensive efficacy data. However, their neurotoxic mechanisms raise concerns about non-target effects and the development of resistance.

Conversely, semiochemicals present a more targeted and potentially sustainable approach by manipulating insect behavior. While direct, quantitative comparisons of lethal efficacy are not applicable, the value of semiochemicals lies in their specificity and reduced environmental impact. Future research into compounds like this compound is crucial to developing integrated pest management programs that are both effective and environmentally sound. This will require a shift in focus from solely measuring mortality to quantifying behavioral changes and their impact on pest populations.

References

Safety Operating Guide

Proper Disposal of 4-Methyl-4-octanol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 4-Methyl-4-octanol, a flammable liquid, to assist researchers, scientists, and drug development professionals in maintaining safe and compliant laboratory operations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with care, minimizing risks to personnel and the environment. Always consult the specific Safety Data Sheet (SDS) for the most detailed information.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of vapors.

  • Ignition Sources: Keep the chemical away from all potential ignition sources, including open flames, sparks, and hot surfaces. Use non-sparking tools and explosion-proof equipment when handling large quantities. [2, 4]

  • Static Discharge: Ground and bond containers and receiving equipment to prevent the buildup of static electricity. [1, 4]

Waste Characterization and Classification

Proper characterization of a chemical is the first step in its safe disposal. Based on available data, this compound is classified as a hazardous waste due to its flammability.

PropertyValueImplication for Disposal
Flash Point 71.1°C (160°F)[1]Although the flash point is above the common threshold for ignitable hazardous waste (60°C or 140°F), it is still considered a flammable liquid and should be managed as hazardous waste. [11]
Physical State LiquidRequires containment in a leak-proof container.
Hazards Flammable liquid and vapor. [4] May be harmful if swallowed or inhaled. [4]Dictates the need for careful handling, proper labeling with hazard symbols, and disposal via a licensed hazardous waste facility.

Step-by-Step Disposal Protocol

Follow these procedural steps to ensure the safe and compliant disposal of this compound.

Step 1: Segregation and Collection

  • Collect waste this compound in a designated, chemically compatible, and properly sealed container. [1] Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Container Labeling

  • Clearly label the waste container with the words "Hazardous Waste."

  • Identify the contents with the full chemical name: "this compound."

  • Indicate the associated hazards, such as "Flammable Liquid," using appropriate GHS pictograms.

Step 3: Accumulation and Storage

  • Store the sealed waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA).

  • The storage area must be well-ventilated, cool, and away from ignition sources. [1, 4]

  • Ensure the container is stored away from incompatible materials, such as strong oxidizing agents.

Step 4: Arranging for Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • The primary and recommended method for the final disposal of flammable organic solvents like this compound is controlled incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF). [1]

Step 5: Spill Management

  • In the event of a spill, immediately eliminate all ignition sources. [4]

  • Ventilate the area.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste. [1]

  • Clean the spill area thoroughly.

Disposal Workflow

DisposalWorkflow This compound Disposal Workflow A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Is the container full? C->D E Store in a Secure, Well-Ventilated Area D->E No F Contact EHS for Waste Pickup D->F Yes E->C Continue Collection G Transport to a Licensed Hazardous Waste Facility F->G H Final Disposal: Controlled Incineration G->H I End H->I

Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance and clarification.

References

Personal protective equipment for handling 4-Methyl-4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Methyl-4-octanol

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on established best practices for handling flammable and irritant liquid chemicals.

Immediate Safety and Hazard Information

This compound is a flammable liquid and is irritating to the eyes, respiratory system, and skin.[1] Proper personal protective equipment (PPE) and handling procedures are essential to minimize risks.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for each specific experimental protocol to determine the appropriate level of PPE.[2] The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification Purpose
Eye and Face Safety Goggles or Face ShieldANSI Z87.1 approvedProtects against splashes and vapors.[3][4]
Hand Chemical-resistant glovesNitrile or neoprenePrevents skin contact and irritation.[2][4]
Body Laboratory CoatFlame-resistantProtects skin and personal clothing from contamination.
Respiratory N95 Respirator or higherNIOSH-approvedRecommended when handling outside of a fume hood to prevent vapor inhalation.[4][5]
Footwear Closed-toe shoes---Protects feet from spills.[4]
Quantitative Data

The following table summarizes key quantitative data for this compound.

Property Value
Molecular Formula C9H20O
Molecular Weight 144.25 g/mol
Boiling Point 82-83°C at 18 mmHg
Flash Point 71.1°C
Density 0.82 g/cm³
Vapor Pressure 0.217 mmHg at 25°C
Refractive Index 1.4510

Note: Some data is estimated based on available information.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Engineering Controls and Preparation :

    • Ventilation : All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[6]

    • Emergency Equipment : Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3][5]

    • Secondary Containment : Transport the chemical in a sealed, clearly labeled container within a secondary, shatter-resistant carrier.

  • Dispensing and Use :

    • Don the appropriate PPE as outlined in the table above before handling the container.

    • Ground and bond the container and receiving equipment to prevent static discharge.[7][8]

    • Use non-sparking tools and explosion-proof equipment.[7][8]

    • Carefully open the container and transfer the desired amount of the liquid.

    • Promptly and securely close the container after use.

  • Storage :

    • Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[7][8][9]

    • Keep the container tightly closed.[7][8]

    • Store locked up.[7][8]

Disposal Plan
  • Waste Collection : Collect all waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling : The waste container must be labeled with "Hazardous Waste," the chemical name, and the appropriate hazard pictograms (e.g., flammable liquid).

  • Storage of Waste : Store the hazardous waste container in a designated satellite accumulation area.

  • Licensed Disposal : Arrange for the pickup and disposal of the hazardous waste through a licensed environmental management company.[7] The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be offered for recycling or reconditioning.[7]

Emergency Procedures

Spill Response

For detailed guidance, refer to the spill response workflow diagram below. In the event of a spill:

  • Evacuate : Immediately evacuate non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For small spills, contain the liquid with an inert absorbent material such as vermiculite or sand.

  • Collect : Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[8]

  • Clean : Clean the spill area with soap and water.

  • Large Spills : For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.[10]

First-Aid Measures
  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[7]

  • Following Skin Contact : Take off immediately all contaminated clothing.[7] Wash the affected area with soap and plenty of water.[7] Consult a doctor if irritation persists.[7]

  • Following Eye Contact : Rinse with pure water for at least 15 minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Following Ingestion : Rinse mouth with water.[7] Do NOT induce vomiting.[7][8] Never give anything by mouth to an unconscious person.[7] Call a doctor or Poison Control Center immediately.[7]

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response cluster_disposal Waste Disposal cluster_reporting Post-Spill Actions spill Chemical Spill Occurs assess_size Assess Spill Size spill->assess_size don_ppe Don Appropriate PPE assess_size->don_ppe Small evacuate Evacuate Area assess_size->evacuate Large contain Contain with Absorbent Material don_ppe->contain collect Collect Waste (Non-sparking tools) contain->collect clean Clean Spill Area collect->clean dispose Dispose of as Hazardous Waste clean->dispose contact_ehs Contact EHS evacuate->contact_ehs contact_ehs->dispose report Report Incident dispose->report

Caption: Workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.